4-Aminobiphenyl-d9
Description
The exact mass of the compound 4-Aminobiphenyl D9 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVOXQPQNTYEKQ-LOIXRAQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-96-0 | |
| Record name | 344298-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of 4-Aminobiphenyl-d9 in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobiphenyl (4-ABP) is a well-established human carcinogen, primarily associated with an increased risk of bladder cancer. Exposure to this aromatic amine can occur through various sources, including tobacco smoke, certain industrial processes, and as a contaminant in some dyes. In the realm of toxicology and drug development, the accurate quantification of 4-ABP in biological matrices is paramount for assessing exposure levels, understanding its metabolic fate, and evaluating the efficacy of potential chemopreventive agents. This technical guide delves into the critical role of 4-Aminobiphenyl-d9 (4-ABP-d9) in facilitating precise and reliable measurement of 4-ABP in research settings.
Core Application: Isotope Dilution Mass Spectrometry
This compound is a deuterated analog of 4-ABP, meaning that nine hydrogen atoms in its structure have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for use in isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.
The fundamental principle of using 4-ABP-d9 as an internal standard lies in its chemical near-identity to the non-labeled analyte (4-ABP). Both compounds exhibit virtually identical chemical and physical properties, leading to similar behavior during sample preparation (extraction, derivatization) and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, they are readily distinguishable by a mass spectrometer.
By adding a known amount of 4-ABP-d9 to a sample at the earliest stage of analysis, any loss of the target analyte (4-ABP) during the experimental workflow is mirrored by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the signal from 4-ABP to that of 4-ABP-d9. This ratio is then used to calculate the exact concentration of 4-ABP in the original sample, effectively correcting for variations in sample recovery and instrument response. This approach significantly enhances the accuracy and precision of quantification.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the analysis of 4-Aminobiphenyl using this compound as an internal standard, based on typical mass spectrometry applications.
| Parameter | 4-Aminobiphenyl (4-ABP) | This compound (4-ABP-d9) | Reference / Note |
| Molecular Weight ( g/mol ) | 169.23 | 178.28 | Isotopic enrichment of 4-ABP-d9 is typically ≥98 atom % D. |
| Typical Internal Standard Spiking Concentration | N/A | Varies by study; often in the low ng/mL or pg/mL range depending on the expected analyte concentration. | A consistent amount is added to all samples, calibrators, and quality controls. |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (Pentafluoropropionic Anhydride - PFPA) | The derivatization increases volatility and introduces a fluorinated tag for sensitive detection. | ||
| m/z of Derivatized Molecular Ion | 315 | 324 | Represents the [M]+ of the N-pentafluoropropionyl derivative. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Multiple Reaction Monitoring (MRM) Transitions | These transitions are highly specific and need to be optimized for the instrument used. The values below are representative. | ||
| Precursor Ion (Q1) m/z | 170.1 | 179.1 | Represents the protonated molecule [M+H]+. |
| Product Ion (Q3) m/z (Quantifier) | 152.1 | 160.1 | A characteristic fragment ion used for quantification. |
| Product Ion (Q3) m/z (Qualifier) | 128.1 | 136.1 | A second fragment ion used for confirmation of identity. |
| Limit of Detection (LOD) | Can reach low pg/mL to fg/mL levels depending on the matrix and instrumentation. | N/A | Isotope dilution methods enable very low detection limits.[1] |
Experimental Protocols
Representative Protocol for Quantification of 4-ABP in Urine by GC-MS
This protocol is a composite of methodologies frequently described in the literature for the analysis of 4-ABP in biological samples.[2][3][4]
1. Sample Preparation and Hydrolysis: a. To a 1 mL urine sample in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol). b. Add 1 mL of concentrated hydrochloric acid (HCl). c. Cap the tube tightly and heat at 90°C for 2 hours to hydrolyze any conjugated metabolites of 4-ABP. d. Cool the sample to room temperature.
2. Extraction: a. Neutralize the sample by the dropwise addition of concentrated sodium hydroxide (NaOH) until the pH is approximately 7. b. Add 5 mL of a mixture of hexane and ethyl acetate (9:1, v/v). c. Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers. d. Carefully transfer the upper organic layer to a clean tube. e. Repeat the extraction (steps b-d) with a fresh aliquot of the organic solvent. f. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization: a. To the dried residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). b. Cap the tube and heat at 60°C for 30 minutes. c. Cool to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen. d. Reconstitute the sample in 100 µL of hexane for GC-MS analysis.
4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions: i. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). ii. Injector Temperature: 250°C. iii. Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. iv. Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer (MS) Conditions: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Acquisition Mode: Selected Ion Monitoring (SIM). iii. Ions to Monitor: m/z 315 for derivatized 4-ABP and m/z 324 for derivatized 4-ABP-d9.
5. Quantification: a. Generate a calibration curve by preparing standards containing known concentrations of 4-ABP and a constant concentration of 4-ABP-d9, and subjecting them to the same sample preparation and analysis procedure. b. Plot the ratio of the peak area of 4-ABP (m/z 315) to the peak area of 4-ABP-d9 (m/z 324) against the concentration of 4-ABP. c. Determine the concentration of 4-ABP in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of 4-Aminobiphenyl using this compound.
Metabolic Pathway of 4-Aminobiphenyl
Caption: Metabolic activation and detoxification pathways of 4-Aminobiphenyl.
Conclusion
This compound is an indispensable tool in the field of toxicology and cancer research. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of the carcinogen 4-Aminobiphenyl in a variety of complex biological matrices. The ability to obtain reliable quantitative data is crucial for understanding the dose-response relationship of 4-ABP, elucidating its mechanisms of toxicity, and developing strategies for mitigating its harmful effects. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to address the challenges posed by exposure to this and other environmental carcinogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative immunohistochemical analysis of 4-aminobiphenyl-DNA in cultured cells and mice: comparison to gas chromatography/mass spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Aminobiphenyl-d9 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Aminobiphenyl-d9 (4-ABP-d9), a critical tool in the quantitative analysis of the human carcinogen 4-aminobiphenyl (4-ABP). This document outlines its chemical properties, its application as an internal standard in mass spectrometry-based assays, detailed experimental protocols, and the metabolic context of the analyte it is used to measure.
Core Compound Data: this compound
This compound is the deuterated form of 4-aminobiphenyl, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry, as it is chemically identical to the analyte but mass-shifted, allowing for precise quantification.
| Property | Value |
| CAS Number | 344298-96-0 |
| Molecular Formula | C₁₂H₂D₉N |
| Molecular Weight | 178.28 g/mol |
| Synonyms | 4-Aminodiphenyl-d9, 4-Phenylaniline-d9 |
| Appearance | Colorless crystalline solid |
Application in Research
This compound is primarily used as an internal standard in the quantification of 4-aminobiphenyl in various biological matrices, such as urine, blood, and tissue DNA.[1] 4-ABP is a known human bladder carcinogen found in tobacco smoke and was formerly used in the manufacturing of dyes.[2][3] Accurate measurement of 4-ABP and its metabolites or DNA adducts is crucial for toxicological studies, cancer research, and assessing human exposure to this carcinogen.[2][4] The use of a stable isotope-labeled internal standard like 4-ABP-d9 is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Metabolic Activation of 4-Aminobiphenyl
To appreciate the significance of quantifying 4-ABP, it is essential to understand its metabolic activation, which leads to its carcinogenic effects. 4-ABP itself is not the ultimate carcinogen. It undergoes a series of biotransformation steps, primarily in the liver, to become a reactive species capable of binding to DNA and forming adducts.
The metabolic activation of 4-aminobiphenyl is a critical process that converts the relatively inert parent compound into a reactive electrophile capable of forming DNA adducts, which can initiate carcinogenesis. This multi-step process primarily occurs in the liver and involves several enzymatic reactions.
The initial and rate-limiting step in the activation of 4-ABP is N-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-4-aminobiphenyl. This N-hydroxylated metabolite can then undergo further activation through two main pathways. In one pathway, it is O-acetylated by N-acetyltransferases (NAT1 and NAT2) to form N-acetoxy-4-aminobiphenyl. This ester is unstable and can spontaneously break down to form a highly reactive nitrenium ion.
Alternatively, the N-hydroxy metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more stable N-glucuronide conjugate. This conjugate is transported to the urinary bladder, where the acidic environment of the urine can cause its hydrolysis, releasing the N-hydroxy-4-aminobiphenyl. Within the bladder epithelium, this metabolite can be further activated by peroxidases or O-acetylation to form the reactive nitrenium ion that binds to DNA, predominantly at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) adducts. These DNA adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, a key event in the development of bladder cancer.
References
- 1. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Aminobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Aminobiphenyl-d9 (4-ABP-d9), a crucial internal standard for mass spectrometry-based bioanalytical studies. This document details a feasible synthetic pathway, methods for purification, and analytical techniques for the determination of its high isotopic enrichment.
Introduction
4-Aminobiphenyl (4-ABP) is a known human carcinogen, often monitored in biological matrices as a biomarker of exposure to certain environmental and tobacco-related carcinogens. Accurate quantification of 4-ABP relies on the use of a stable isotope-labeled internal standard, with this compound being the standard of choice. Its nine deuterium atoms provide a significant mass shift, ensuring clear differentiation from the unlabeled analyte in mass spectrometric analyses. This guide outlines the chemical synthesis and rigorous quality control required to produce high-purity 4-ABP-d9 for research and drug development applications.
Synthesis of this compound
The synthesis of this compound is proposed via a two-step process starting from the commercially available biphenyl-d10. The synthetic route involves the nitration of the deuterated biphenyl followed by the reduction of the resulting nitro derivative.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Nitration of Biphenyl-d10
This protocol is adapted from the established procedure for the nitration of unlabeled biphenyl.[1]
Materials:
-
Biphenyl-d10
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve biphenyl-d10 in dichloromethane and cool the solution in an ice bath.
-
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred biphenyl-d10 solution, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product, a mixture of nitrobiphenyl-d9 isomers.
Purification: The primary isomers formed are 2-nitrobiphenyl-d9 and 4-nitrobiphenyl-d9. These can be separated by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The less polar 2-isomer will elute first, followed by the desired 4-nitrobiphenyl-d9. Fractions should be monitored by thin-layer chromatography (TLC).
Experimental Protocol: Reduction of 4-Nitrobiphenyl-d9
The reduction of the nitro group to an amine can be achieved through various methods. Two common laboratory-scale methods are presented below.
Materials:
-
4-Nitrobiphenyl-d9
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
Dissolve 4-nitrobiphenyl-d9 in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux with stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and neutralize it with a concentrated sodium hydroxide solution until the tin salts precipitate.
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Extract the product with ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
Materials:
-
4-Nitrobiphenyl-d9
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Palladium on Carbon (Pd-C) catalyst (5% or 10%)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve 4-nitrobiphenyl-d9 in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add a catalytic amount of Pd-C to the solution.
-
Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.
-
Purge the system with hydrogen and then stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain this compound.
Purification of this compound: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical for its use as an internal standard. The primary techniques employed are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safe Handling and Application of 4-Aminobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling precautions, and experimental considerations for 4-Aminobiphenyl-d9 (4-ABP-d9). The content is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.
Compound Identification and Properties
This compound is a deuterated analog of 4-Aminobiphenyl (4-ABP), a known human carcinogen.[1] The isotopic labeling makes it a valuable internal standard for quantitative analysis in various research applications, particularly in metabolic and pharmacokinetic studies.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline | [3] |
| Synonyms | 4-Aminodiphenyl-d9, 4-Biphenylamine-d9, 4-Phenylaniline-d9 | [4][5] |
| CAS Number | 344298-96-0 | |
| Molecular Formula | C₁₂H₂D₉N | |
| Molecular Weight | 178.28 g/mol | |
| Physical State | Solid | |
| Appearance | Off-white to brown solid | |
| Melting Point | 52 - 54 °C (126 - 129 °F) | |
| Boiling Point | 302 °C (576 °F) (for non-deuterated) | |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in hot water, ethanol, ether, and chloroform (for non-deuterated). | |
| Isotopic Enrichment | ≥98 atom % D |
Safety and Hazard Information
This compound is classified as a carcinogen and is harmful if swallowed. Extreme caution should be exercised when handling this compound.
Table 2: GHS Hazard Classification and Statements
| Classification | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed. |
| Carcinogenicity (Category 1A) |
| Danger | H350: May cause cancer. |
Precautionary Measures
A comprehensive set of precautionary measures must be followed to minimize exposure risk.
Table 3: Precautionary Statements
| Category | Statement Code | Precautionary Statement |
| Prevention | P201 | Obtain special instructions before use. |
| P202 | Do not handle until all safety precautions have been read and understood. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P317 | IF SWALLOWED: Get medical help. |
| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. | |
| P330 | Rinse mouth. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.
-
Gloves: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contaminated.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.
General Handling and Storage
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Dust Formation: Avoid creating dust when handling the solid compound.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability, especially for solutions. Always refer to the manufacturer's specific recommendations.
-
Incompatibilities: Keep away from strong oxidizing agents and acids.
Experimental Applications and Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of 4-Aminobiphenyl, particularly in studies of DNA adduct formation and metabolic profiling.
Use as an Internal Standard in GC-MS Analysis of DNA Adducts
The following is a generalized protocol based on established methods for the analysis of 4-ABP-DNA adducts.
References
- 1. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Sentinel Molecule: 4-Aminobiphenyl-d9 in Carcinogen Exposure Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobiphenyl (4-ABP), a recognized human carcinogen primarily associated with an increased risk of bladder cancer, is a significant environmental and lifestyle-related health concern.[1][2] Found in tobacco smoke, industrial emissions, and some aniline dyes, exposure to this aromatic amine necessitates sensitive and accurate methods for biomonitoring.[3] This technical guide delves into the critical role of 4-Aminobiphenyl-d9 (4-ABP-d9), a deuterated analog of 4-ABP, in the precise quantification of 4-ABP and its metabolites in biological matrices. Its primary function as an internal standard in mass spectrometry-based analytical methods ensures the reliability and accuracy of exposure assessment studies.[4] This document provides a comprehensive overview of the analytical methodologies, quantitative data, and the metabolic fate of 4-ABP, offering a vital resource for professionals in carcinogen research and drug development.
The Role of this compound as an Internal Standard
In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The internal standard should be chemically and physically similar to the analyte of interest. This compound is the ideal internal standard for 4-ABP analysis for several key reasons:
-
Chemical Similarity: 4-ABP-d9 has the same chemical structure as 4-ABP, with the exception that nine hydrogen atoms are replaced by deuterium atoms. This ensures that it behaves nearly identically to the native 4-ABP during sample preparation, extraction, derivatization, and chromatographic separation.
-
Mass Difference: The key difference is its higher molecular weight due to the deuterium atoms. This mass difference allows for its distinct detection from the non-labeled 4-ABP by a mass spectrometer, without interfering with the analyte's signal.
-
Correction for Variability: By comparing the instrument's response of the analyte to that of the known concentration of the internal standard, any variations in sample handling, instrument performance, or matrix effects can be effectively normalized. This leads to significantly improved precision and accuracy in the final quantitative results.
Experimental Protocols
The accurate measurement of 4-ABP exposure, often through the analysis of its DNA or hemoglobin adducts, relies on robust and validated analytical methods. 4-ABP-d9 is an indispensable component of these protocols.
Biomonitoring of 4-ABP Exposure: A General Workflow
Biomonitoring studies typically involve the collection of biological samples such as blood, urine, or tissue, followed by laboratory analysis to measure the levels of 4-ABP or its biomarkers.
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS) for 4-ABP-DNA Adducts
A common method for the analysis of 4-ABP-DNA adducts involves the hydrolysis of DNA to release the 4-ABP moiety, followed by derivatization and GC-MS analysis.
-
Sample Preparation:
-
Aliquots of DNA (typically 100 µg/mL) are spiked with a known amount of 4-ABP-d9 as the internal standard.[4]
-
The DNA is then subjected to alkaline hydrolysis, for instance, using 0.05 N NaOH at 130°C overnight, to release the 4-ABP.
-
The liberated 4-ABP and 4-ABP-d9 are extracted from the aqueous solution using an organic solvent like hexane.
-
The extracted amines are derivatized to make them more volatile and amenable to GC analysis. A common derivatizing agent is pentafluoropropionic anhydride (PFPA) in the presence of trimethylamine.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
The separated compounds are then introduced into a mass spectrometer, often operated in the negative ion chemical ionization (NICI) mode for high sensitivity.
-
The instrument is set to monitor specific ions corresponding to the derivatized 4-ABP and 4-ABP-d9.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-ABP-DNA Adducts
LC-MS/MS offers the advantage of analyzing the intact DNA adducts (e.g., N-(deoxyguanosin-8-yl)-4-aminobiphenyl or dG-C8-4-ABP) without the need for harsh hydrolysis that cleaves the amine from the DNA.
-
Sample Preparation:
-
DNA samples are spiked with a deuterated internal standard of the intact adduct, such as dG-C8-4-ABP-d9.
-
The DNA is enzymatically hydrolyzed to individual nucleosides.
-
The resulting mixture can be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the adducts.
-
-
LC-MS/MS Analysis:
-
The cleaned-up sample is injected into a liquid chromatograph.
-
The separation is typically achieved on a reverse-phase column.
-
The eluent is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and fragment ions of both the native and the deuterated internal standard adducts.
-
Quantitative Data Presentation
The use of 4-ABP-d9 as an internal standard has enabled the generation of precise and accurate quantitative data in numerous carcinogen exposure studies. The following tables summarize key performance characteristics of analytical methods and findings from biomonitoring studies.
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Analyte | 4-ABP (from hydrolyzed DNA) | dG-C8-4-ABP | |
| Internal Standard | 4-ABP-d9 | dG-C8-4-ABP-d9 | |
| Limit of Detection (LOD) | < 0.32 adducts per 10⁸ nucleotides | ~10 pg on-column | |
| Limit of Quantification (LOQ) | Not specified | 3.7 adducts per 10⁸ nucleotides | |
| Linearity (r) | 0.999 | 0.999 | |
| Recovery | 59 ± 7% (for 4-ABP) | >90% (for standards) |
| Biological Matrix | Population | Adduct Levels | Analytical Method | Reference |
| Bladder Mucosa | Human | < 0.32 to 3.94 adducts per 10⁸ nucleotides | GC-MS | |
| Lung Tissue | Human | < 0.32 to 49.5 adducts per 10⁸ nucleotides | GC-MS | |
| Hemoglobin | Smokers vs. Non-smokers | Higher in smokers | Not specified | |
| Bladder Tumors | Smokers vs. Non-smokers | Higher in smokers | Not specified |
Metabolic Activation of 4-Aminobiphenyl
The carcinogenicity of 4-ABP is not due to the compound itself, but rather to its metabolic activation into reactive electrophilic species that can bind to cellular macromolecules like DNA and proteins. Understanding this pathway is crucial for interpreting biomonitoring data and for developing strategies for cancer prevention.
The metabolic activation of 4-ABP begins in the liver, where it undergoes N-hydroxylation catalyzed by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-4-aminobiphenyl. This intermediate can be detoxified through N-acetylation by N-acetyltransferases (NAT1 and NAT2). Alternatively, the N-hydroxy metabolite can be conjugated with glucuronic acid to form N-hydroxy-4-aminobiphenyl-N-glucuronide. This conjugate is transported to the bladder, where under acidic conditions, it can be hydrolyzed back to N-hydroxy-4-aminobiphenyl. Subsequent O-acetylation or sulfonation in the bladder epithelium generates a highly reactive arylnitrenium ion, which can then covalently bind to DNA and proteins, forming adducts that can initiate the process of carcinogenesis.
Conclusion
This compound is a cornerstone in the field of carcinogen exposure assessment. Its use as an internal standard in sophisticated analytical techniques like GC-MS and LC-MS/MS has revolutionized the ability of scientists to obtain highly accurate and precise measurements of 4-ABP and its adducts in biological systems. This technical guide has provided a comprehensive overview of the methodologies, quantitative data, and metabolic pathways central to understanding the risks associated with 4-ABP exposure. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is essential for advancing our knowledge of chemical carcinogenesis and for developing effective strategies for prevention and intervention.
References
- 1. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminobiphenyl-d9 as a Biomarker for Tobacco Smoke Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobiphenyl (4-ABP) is a recognized human bladder carcinogen present in tobacco smoke.[1][2][3] Upon entering the body, 4-ABP is metabolically activated to reactive intermediates that can form covalent adducts with macromolecules such as DNA and proteins. These adducts serve as valuable biomarkers for assessing exposure to tobacco smoke and understanding its associated cancer risks. The deuterated internal standard, 4-Aminobiphenyl-d9 (d9-4-ABP), is crucial for the accurate quantification of 4-ABP and its adducts in biological matrices, minimizing analytical variability and improving the reliability of exposure assessment. This guide provides a comprehensive overview of the use of this compound in the analysis of tobacco smoke exposure biomarkers, including detailed experimental protocols, quantitative data, and relevant biological pathways.
Data Presentation: Quantitative Levels of 4-ABP Biomarkers
The following tables summarize the levels of 4-ABP and its hemoglobin adducts found in smokers and non-smokers, as reported in various studies. These data clearly demonstrate a significant difference in biomarker levels between the two groups, highlighting the utility of 4-ABP as a biomarker for tobacco smoke exposure.
Table 1: Urinary 4-Aminobiphenyl Levels in Smokers and Non-Smokers
| Population | Sample Size | Biomarker | Concentration in Smokers | Concentration in Non-Smokers | Analytical Method | Reference |
| Mixed Population | 89 Smokers, 41 Non-Smokers | Total Urinary 4-ABP | 8.69 pg/mg creatinine (Geometric Mean) | 1.64 pg/mg creatinine (Geometric Mean) | GC-MS/MS | [4] |
| Mixed Population | 10 Smokers, 10 Non-Smokers | Urinary 4-ABP | 15.3 ng/24 h | 9.6 ng/24 h | GC-MS | [3] |
Table 2: 4-Aminobiphenyl-Hemoglobin Adduct Levels in Smokers and Non-Smokers
| Population | Sample Size | Biomarker | Concentration in Smokers | Concentration in Non-Smokers | Analytical Method | Reference |
| Mixed Population | Not Specified | 4-ABP-Hemoglobin Adducts | 154 pg/g Hb (Mean) | 28 pg/g Hb (Mean) | GC-NICI-MS | |
| Predominantly Male and African-American | 100 Smokers, 93 Non-Smokers | 4-ABP-Hemoglobin Adducts | 73.0 pg/g Hb (Geometric Mean) | 29.9 pg/g Hb (Geometric Mean) | GC-MS/MS | |
| Pregnant Women | 15 Smokers, 40 Non-Smokers | 4-ABP-Hemoglobin Adducts | 184 pg/g Hb (Mean) | 22 pg/g Hb (Mean) | GC-NICI-MS |
Metabolic Pathway of 4-Aminobiphenyl
The carcinogenic effects of 4-aminobiphenyl are a result of its metabolic activation to reactive electrophilic species that can bind to cellular macromolecules. The primary metabolic pathway involves N-oxidation by cytochrome P450 enzymes, primarily CYP1A2, in the liver to form N-hydroxy-4-aminobiphenyl. This intermediate can then undergo further activation or detoxification through various enzymatic reactions.
Metabolic pathway of 4-Aminobiphenyl.
Experimental Protocols
Accurate quantification of 4-ABP and its adducts is essential for reliable biomonitoring. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive technique for this purpose, with this compound serving as an indispensable internal standard.
Protocol 1: Quantification of Total Urinary 4-Aminobiphenyl by GC-MS/MS
This protocol is adapted from the methodology described by Seyler et al. (2011).
1. Sample Preparation:
- To a 1 mL aliquot of urine, add 50 µL of this compound internal standard solution.
- Add 1 mL of 1 M HCl and heat at 80°C for 2 hours to hydrolyze conjugated metabolites.
- Cool the sample and adjust the pH to >10 with 10 M NaOH.
- Perform liquid-liquid extraction with 3 x 3 mL of hexane.
- Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
- Reconstitute the residue in 50 µL of toluene.
- Add 50 µL of pentafluoropropionic anhydride (PFPA) and 10 µL of trimethylamine.
- Heat at 60°C for 30 minutes.
- Evaporate the solvent and derivatizing agents to dryness.
- Reconstitute the final residue in 50 µL of toluene for GC-MS/MS analysis.
3. GC-MS/MS Analysis:
- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL, splitless mode.
- Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
- Mass Spectrometer: Triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
- Ionization Mode: Electron ionization (EI).
- MRM Transitions:
- 4-ABP derivative: Monitor the transition of the molecular ion to a characteristic product ion.
- d9-4-ABP derivative: Monitor the corresponding transition for the internal standard.
4. Quantification:
- Generate a calibration curve by analyzing standards containing known amounts of 4-ABP and a fixed amount of d9-4-ABP.
- Calculate the concentration of 4-ABP in the urine samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Analysis of 4-Aminobiphenyl-Hemoglobin Adducts by GC-NICI-MS
This protocol is based on the method detailed by Bryant et al. (1987).
1. Hemoglobin Isolation and Hydrolysis:
- Isolate hemoglobin from whole blood by lysing red blood cells.
- To a known amount of hemoglobin (e.g., 100 mg), add a known amount of this compound as an internal standard.
- Perform mild basic hydrolysis by adding NaOH to a final concentration of 0.1 M and incubating at room temperature for 1 hour to release 4-ABP from the adducts.
2. Extraction and Derivatization:
- Neutralize the hydrolysate with HCl and extract the liberated 4-ABP with hexane.
- Derivatize the extracted 4-ABP with pentafluoropropionic anhydride (PFPA) as described in Protocol 1.
3. GC-NICI-MS Analysis:
- Gas Chromatograph: Capillary gas chromatograph.
- Mass Spectrometer: Mass spectrometer capable of negative ion chemical ionization (NICI).
- Analysis: Monitor the characteristic negative ions of the derivatized 4-ABP and d9-4-ABP.
4. Quantification:
- Quantify the amount of 4-ABP released from hemoglobin by comparing the signal of the analyte to that of the d9-4-ABP internal standard, using a calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of 4-aminobiphenyl biomarkers in biological samples.
Workflow for 4-ABP biomarker analysis.
Conclusion
4-Aminobiphenyl and its adducts are well-established and reliable biomarkers for assessing exposure to tobacco smoke. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high accuracy and precision required in biomonitoring studies. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists in the fields of toxicology, epidemiology, and drug development who are investigating the health effects of tobacco smoke exposure. The consistent and significant differences in 4-ABP biomarker levels between smokers and non-smokers underscore the importance of these measurements in public health research and smoking cessation studies.
References
- 1. Hemoglobin adducts of 4-aminobiphenyl in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of three carcinogenic aromatic amines in urine of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolism of 4-Aminobiphenyl Utilizing a Deuterated Standard
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobiphenyl (4-ABP) is a well-established human carcinogen, primarily associated with an elevated risk of bladder cancer.[1] Exposure occurs through various sources, including industrial processes, dyes, and notably, tobacco smoke.[1][2] Understanding the metabolic fate of 4-ABP is critical for assessing cancer risk and developing potential preventative strategies. The molecule itself is not the ultimate carcinogen; rather, it requires metabolic activation within the body to form reactive intermediates that can damage DNA.[3][4]
This technical guide provides an in-depth overview of the metabolic pathways of 4-ABP, details the experimental methodologies used to study its biotransformation, and explains the critical role of stable isotope-labeled internal standards, such as 4-aminobiphenyl-d9 (4-ABP-d9), in achieving accurate quantification.
Metabolic Pathways of 4-Aminobiphenyl
The metabolism of 4-ABP is a dual-edged sword, involving both bioactivation pathways that lead to carcinogenic compounds and detoxification pathways that facilitate excretion. These processes primarily occur in the liver.
Bioactivation Pathway
The initial and critical step in the activation of 4-ABP is N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2. This creates the proximate carcinogen, N-hydroxy-4-aminobiphenyl. This metabolite can then undergo further activation:
-
O-Acetylation: In the bladder epithelium, N-hydroxy-4-aminobiphenyl can be O-acetylated by N-acetyltransferases (NATs), particularly NAT1 and NAT2. This forms an unstable N-acetoxy ester, which spontaneously breaks down to form a highly reactive arylnitrenium ion.
-
Sulfation: In the liver, sulfotransferases (SULTs) can catalyze the sulfation of the N-hydroxy metabolite, also leading to a reactive intermediate.
These electrophilic arylnitrenium ions are the ultimate carcinogenic species, capable of covalently binding to DNA to form DNA adducts. The most common adduct formed is at the C8 position of deoxyguanosine (dG-C8-4-ABP). These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis.
Detoxification Pathway
Concurrent with bioactivation, 4-ABP can undergo detoxification, rendering it more water-soluble and easier to excrete.
-
N-Acetylation: The parent 4-ABP molecule can be directly N-acetylated by NAT1 and NAT2 to form N-acetyl-4-aminobiphenyl. This product is less susceptible to the activating N-oxidation and is generally considered a detoxification step. Individuals are phenotyped as "slow" or "rapid" acetylators based on their NAT2 genetic polymorphism, which can influence their susceptibility to 4-ABP-induced cancer.
-
N-Glucuronidation: The parent amine or its N-hydroxy metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). These glucuronide conjugates are transported to the bladder for excretion. However, under the acidic conditions of urine, these conjugates can be hydrolyzed, releasing the toxic metabolites back into the bladder lumen, where they can be absorbed by the epithelium and cause damage.
The Role of the this compound Standard
In quantitative bioanalysis using mass spectrometry, an internal standard is essential for accuracy and precision. An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the mass spectrometer.
A stable isotope-labeled (SIL) compound, such as this compound (where 9 hydrogen atoms are replaced with deuterium), serves as the gold standard for this purpose.
Key Advantages of Using 4-ABP-d9:
-
Correction for Sample Loss: 4-ABP-d9 is added to samples at a known concentration at the very beginning of the workflow. Any loss of the target analyte (native 4-ABP) during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the 4-ABP-d9 standard.
-
Compensation for Matrix Effects: Biological samples (e.g., urine, plasma, tissue homogenates) are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since 4-ABP-d9 has virtually identical physicochemical properties to native 4-ABP, it experiences the same matrix effects.
-
Improved Accuracy and Precision: By calculating the ratio of the native analyte response to the internal standard response, variations from sample handling and instrument performance are normalized. This results in highly reliable and reproducible quantitative data.
Experimental Protocols for 4-ABP Quantification
The quantification of 4-ABP and its metabolites from biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a 4-ABP-d9 internal standard is integral to this process.
General Experimental Workflow
Detailed Sample Preparation Methodology (Urine Example)
This protocol outlines a typical procedure for measuring total 4-ABP in urine.
-
Sample Collection & Spiking:
-
Collect a urine sample (e.g., 1 mL) into a polypropylene tube.
-
Add a precise amount of 4-ABP-d9 internal standard solution (e.g., 20 µL of a 1 ng/mL solution) to the sample and vortex.
-
-
Hydrolysis:
-
To measure total 4-ABP (free and released from conjugates), hydrolysis is necessary.
-
Add a strong acid (e.g., hydrochloric acid) to the sample.
-
Incubate the sample (e.g., at 80°C for 2 hours) to hydrolyze N-glucuronide and other acid-labile conjugates, releasing the parent 4-ABP. Note: Enzymatic hydrolysis with β-glucuronidase has been reported as ineffective for some 4-ABP metabolites.
-
-
Extraction:
-
After cooling, neutralize the sample with a strong base (e.g., sodium hydroxide).
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., n-hexane), vortexing vigorously, and centrifuging to separate the layers.
-
Carefully transfer the organic (upper) layer containing 4-ABP and 4-ABP-d9 to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate 4-ABP from other matrix components.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic content is used to elute the analyte.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both native 4-ABP and the 4-ABP-d9 internal standard.
-
4-ABP transition (example): m/z 170.1 → 153.1
-
4-ABP-d9 transition (example): m/z 179.1 → 162.1
-
-
Quantitative Data on 4-ABP Exposure
Studies utilizing these robust analytical methods have successfully quantified 4-ABP levels in human populations, clearly demonstrating the link between tobacco smoke exposure and increased body burden of this carcinogen.
Table 1: Urinary 4-Aminobiphenyl Concentrations in Smokers vs. Non-Smokers
| Population | Geometric Mean (pg/mg creatinine) | 95% Confidence Interval | Source |
| Smokers | 8.69 | 7.43 - 10.16 | |
| Non-Smokers | 1.64 | 1.30 - 2.07 |
Table 2: Key Enzymes in 4-Aminobiphenyl Metabolism
| Enzyme | Family | Primary Role | Pathway |
| CYP1A2 | Cytochrome P450 | N-hydroxylation of 4-ABP | Bioactivation |
| NAT1 / NAT2 | N-acetyltransferase | N-acetylation of 4-ABP | Detoxification |
| NAT1 / NAT2 | N-acetyltransferase | O-acetylation of N-hydroxy-4-ABP | Bioactivation |
| UGTs | UDP-glucuronosyltransferase | N-glucuronidation of 4-ABP | Detoxification |
| SULTs | Sulfotransferase | O-sulfation of N-hydroxy-4-ABP | Bioactivation |
Conclusion
The metabolism of 4-aminobiphenyl is a complex interplay of activation and detoxification pathways, with the balance significantly influencing an individual's cancer risk upon exposure. The formation of reactive arylnitrenium ions, which subsequently bind to DNA, is the key mechanistic step in its carcinogenicity. Accurate assessment of 4-ABP exposure and its metabolic products in biological systems is paramount for research and risk assessment. The use of a stable isotope-labeled internal standard, this compound, in conjunction with sensitive LC-MS/MS methods, is the definitive analytical approach, providing the accuracy and reliability required to advance our understanding of this important human carcinogen.
References
Role of 4-Aminobiphenyl-d9 in Analytical Bioanalysis
An In-depth Technical Guide on the Core Preliminary Studies Using 4-Aminobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies involving this compound, a deuterated analog of the known human carcinogen 4-Aminobiphenyl (4-ABP). This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, facilitating the precise quantification of 4-ABP in various biological matrices. This guide details the experimental protocols, quantitative data, and the underlying biochemical pathways associated with 4-ABP, offering valuable insights for researchers in toxicology, drug metabolism, and cancer research.
This compound serves as an ideal internal standard for isotope dilution mass spectrometry methods. Its chemical and physical properties are nearly identical to the non-labeled 4-ABP, but it is distinguishable by its higher mass. This allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification of 4-ABP.[1][2]
Experimental Protocols for Quantification of 4-Aminobiphenyl
The quantification of 4-ABP in biological samples is crucial for assessing exposure and understanding its metabolic fate. Two common analytical techniques that employ this compound as an internal standard are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Method for 4-Aminobiphenyl-DNA Adducts
A widely used method for the analysis of 4-ABP-DNA adducts involves alkaline hydrolysis to release the parent amine, followed by derivatization and GC-MS analysis.
Sample Preparation and Hydrolysis:
-
DNA is extracted from the biological matrix (e.g., bladder tissue, lung tissue).
-
A known amount of this compound internal standard is added to the DNA sample.
-
The DNA is hydrolyzed using a solution of sodium hydroxide (e.g., 0.05 N NaOH) at an elevated temperature (e.g., 100°C) for an extended period (e.g., overnight) to release the 4-ABP from the DNA adducts.[3]
Extraction and Derivatization:
-
The hydrolyzed sample is neutralized, and the liberated 4-ABP and this compound are extracted using an organic solvent such as hexane.
-
The extracted amines are then derivatized to enhance their volatility and chromatographic properties. A common derivatizing agent is pentafluoropropionic anhydride (PFPA).[3][4]
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injector: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Negative Ion Chemical Ionization (NICI) is a sensitive ionization technique for the derivatized amines.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the derivatized 4-ABP and this compound.
-
LC-MS/MS Method for 4-Aminobiphenyl in Urine
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 4-ABP in biological fluids like urine, often with simpler sample preparation compared to GC-MS.
Sample Preparation:
-
A urine sample is collected.
-
A known amount of this compound internal standard is added.
-
The sample may undergo a simple dilution or a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of 4-ABP.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used for 4-ABP.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4-ABP and this compound are monitored.
-
Quantitative Data from Preliminary Studies
The use of this compound as an internal standard allows for the validation of analytical methods to ensure their reliability. The following tables summarize typical quantitative performance parameters from such studies.
Table 1: GC-MS Method Validation Parameters for 4-ABP Quantification
| Parameter | Value/Range | Reference |
| Recovery | 59 ± 7% | |
| Linearity Range | 1 in 10⁸ to 1 in 10⁴ nucleotides | |
| Limit of Detection (LOD) | ~0.1 fmol/µg DNA | |
| Precision (RSD) | <15% | |
| Accuracy | 85-115% |
Table 2: LC-MS/MS Method Validation Parameters for 4-ABP Quantification
| Parameter | Value/Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | |
| Linearity (r²) | >0.99 | |
| Precision (RSD) | <15% | |
| Accuracy | 85-115% | |
| Matrix Effect | Within acceptable limits |
Signaling Pathways in 4-Aminobiphenyl Carcinogenesis
Understanding the molecular mechanisms of 4-ABP-induced carcinogenesis is critical for risk assessment and the development of preventative strategies. The following diagrams illustrate the key pathways involved.
Metabolic Activation of 4-Aminobiphenyl
4-ABP is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This process primarily occurs in the liver.
The initial and critical step in the bioactivation of 4-ABP is its N-hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver. The resulting N-hydroxy-4-aminobiphenyl can then undergo O-acetylation by N-acetyltransferases (NAT1 and NAT2) to form a highly reactive nitrenium ion. This electrophilic intermediate can then covalently bind to DNA, forming DNA adducts, which are lesions that can lead to mutations if not repaired. Concurrently, 4-ABP can be detoxified through N-acetylation by NAT2, a competing pathway that reduces the amount of parent compound available for activation.
Carcinogenic Signaling Pathway of 4-Aminobiphenyl
The formation of 4-ABP-DNA adducts can initiate a cascade of events leading to the development of cancer, particularly bladder cancer.
The presence of 4-ABP-DNA adducts can lead to mutations in critical genes, such as the tumor suppressor gene p53, if the DNA damage is not properly repaired before cell division. Mutations in genes like p53 can disrupt normal cell cycle control and inhibit apoptosis (programmed cell death), two key hallmarks of cancer. This loss of regulation allows for uncontrolled cell proliferation and the survival of damaged cells, ultimately leading to tumor development. Studies have shown a strong correlation between exposure to 4-ABP, the formation of DNA adducts in bladder tissue, and the incidence of bladder cancer.
Conclusion
Preliminary studies utilizing this compound have been instrumental in the development and validation of robust analytical methods for the quantification of the carcinogen 4-ABP in biological systems. The detailed experimental protocols and quantitative data presented in this guide highlight the reliability of these methods for assessing human exposure and for use in pharmacokinetic and toxicological research. Furthermore, the elucidation of the metabolic activation and carcinogenic signaling pathways of 4-ABP provides a molecular basis for its carcinogenicity and underscores the importance of continued research in this area for cancer prevention and drug development.
References
- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative immunohistochemical analysis of 4-aminobiphenyl-DNA in cultured cells and mice: comparison to gas chromatography/mass spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Aminobiphenyl-d9 as an Internal Standard in GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminobiphenyl is a known human carcinogen, and its detection and quantification in various matrices are of significant interest in toxicology, environmental science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of 4-aminobiphenyl. The use of a stable isotope-labeled internal standard, such as 4-Aminobiphenyl-d9, is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.[1][2][3][4] This document provides a detailed protocol for the analysis of 4-aminobiphenyl using this compound as an internal standard with GC-MS.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of 4-aminobiphenyl using an internal standard methodology. Please note that specific performance characteristics can vary depending on the matrix, instrumentation, and specific method parameters.
| Parameter | Typical Value/Range | Notes |
| Linearity (r²) | > 0.99 | A linear correlation was observed for adduct levels ranging from approximately 1 in 10⁸ to 1 in 10⁴ nucleotides.[5] |
| Limit of Detection (LOD) | Analyte and matrix dependent | For the analysis of 4-aminobiphenyl DNA adducts, levels as low as < 0.32 adducts per 10⁸ nucleotides have been reported. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | Generally, the LOQ is established as the lowest point on the calibration curve that can be measured with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | As a general guideline for bioanalytical methods. |
| Accuracy (%Recovery) | 85-115% | A recovery of 59 +/- 7% was observed for 4-aminobiphenyl liberated from DNA adducts. |
| Internal Standard | This compound | A deuterated analog of the analyte is used to mimic the behavior of the native analyte during sample processing and analysis. |
| Molecular Weight of this compound | 178.28 g/mol | |
| Isotopic Enrichment of this compound | 98 atom % D |
Experimental Protocol
This protocol outlines a general procedure for the analysis of 4-aminobiphenyl in a given matrix, incorporating this compound as an internal standard. The example provided is based on the analysis of 4-aminobiphenyl derived from DNA adducts, which involves hydrolysis, extraction, and derivatization.
1. Materials and Reagents
-
4-Aminobiphenyl (analyte standard)
-
This compound (internal standard)
-
Hexane (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Pentafluoropropionic anhydride (PFPA)
-
Trimethylamine
-
Methanol (HPLC grade)
-
Deionized water
-
Sample matrix (e.g., DNA extract, urine, plasma)
2. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 4-aminobiphenyl and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-aminobiphenyl by serial dilution of the primary stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration. The concentration will depend on the expected analyte concentration in the samples.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is an example for the analysis of 4-aminobiphenyl from DNA adducts.
-
Spiking: To a known amount of sample (e.g., 100 µg of DNA), add a precise volume of the this compound internal standard spiking solution.
-
Hydrolysis (for DNA adducts): Add 0.05 N NaOH to the sample and hydrolyze at 130°C overnight to liberate 4-aminobiphenyl from the DNA.
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Extract the liberated 4-aminobiphenyl and this compound by adding hexane and vortexing vigorously.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction process for a total of two or three extractions and combine the hexane extracts.
-
-
Derivatization:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Add pentafluoropropionic anhydride (PFPA) and trimethylamine to the dried residue.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the excess derivatizing reagents under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Injector: Splitless injection at 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An example program could be: initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10-20°C/min, and hold for 5-10 minutes. This program should be optimized for the specific column and analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) is often used for pentafluoropropionyl derivatives due to its high sensitivity for electrophilic compounds. Electron Ionization (EI) can also be used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
Derivatized 4-Aminobiphenyl: The specific m/z of a characteristic fragment ion.
-
Derivatized this compound: The corresponding m/z for the deuterated internal standard. The exact m/z values will depend on the derivatizing agent and the fragmentation pattern.
-
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 150-250°C.
-
5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the 4-aminobiphenyl derivative to the peak area of the this compound derivative against the concentration of the 4-aminobiphenyl calibration standards.
-
Quantification: Determine the concentration of 4-aminobiphenyl in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 4-Aminobiphenyl using this compound as an internal standard.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Aminobiphenyl in Biological Matrices Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-aminobiphenyl (4-ABP) in biological matrices. 4-Aminobiphenyl is a known human carcinogen, and monitoring its levels is crucial in toxicology and drug development research.[1][2] This method utilizes 4-Aminobiphenyl-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol details sample preparation using protein precipitation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection and quantification.
Introduction
4-Aminobiphenyl is an aromatic amine that has been classified as a confirmed human carcinogen.[1] Exposure to 4-ABP is associated with an increased risk of bladder cancer.[2] Its presence has been detected in various environmental and biological samples, making its accurate quantification a significant analytical challenge. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for analyzing trace levels of compounds in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the analyte's behavior during extraction and ionization.
Experimental
Materials and Reagents
-
4-Aminobiphenyl (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine)
Sample Preparation
A protein precipitation method is employed for sample preparation due to its simplicity and effectiveness in removing a significant portion of the protein content from biological samples.[3]
-
Thaw biological samples (e.g., plasma, urine) at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for 4-Aminobiphenyl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Aminobiphenyl (Quantifier) | 170.1 | 153.1 | 0.1 | 30 | 20 |
| 4-Aminobiphenyl (Qualifier) | 170.1 | 128.1 | 0.1 | 30 | 25 |
| This compound (IS) | 179.1 | 162.1 | 0.1 | 30 | 20 |
Results and Discussion
Method validation should be performed according to regulatory guidelines to assess linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effect.
Table 4: Expected Method Performance Characteristics
| Parameter | Expected Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85-115% |
| Matrix Effect | Minimal, compensated by SIL-IS |
The use of this compound as an internal standard is crucial for mitigating the variability introduced by the sample matrix. The stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate and precise quantification.
Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Logical diagram of internal standard use.
Conclusion
This application note provides a detailed protocol for the sensitive and reliable quantification of 4-aminobiphenyl in biological matrices using LC-MS/MS with a deuterated internal standard. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this carcinogenic compound. The use of this compound ensures robustness and minimizes the impact of matrix effects, leading to high-quality quantitative data.
References
- 1. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Quantification of 4-Aminobiphenyl DNA Adducts by Isotope Dilution HPLC-ESI-MS/MS
Introduction
4-Aminobiphenyl (4-ABP) is a known human bladder carcinogen found in tobacco smoke, industrial emissions, and certain hair dyes.[1][2] Its carcinogenic activity is mediated through the formation of DNA adducts, which can lead to mutations in critical genes like p53 if not properly repaired. The primary and most studied DNA adduct is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP).[3][4] The quantification of these adducts in biological samples is a critical tool for assessing cancer risk and understanding the mechanisms of chemical carcinogenesis. This application note describes a highly sensitive and specific method for the quantification of dG-C8-4-ABP in DNA samples using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 4-Aminobiphenyl-d9 (d9-4-ABP) or its corresponding adducted nucleoside, dG-C8-4-ABP-d9, as an internal standard.
Principle
This method utilizes the stability and chemical identity of a deuterated internal standard to ensure accurate quantification. The stable isotope-labeled standard is spiked into the DNA sample prior to hydrolysis. It co-elutes with the endogenous analyte during chromatographic separation and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This approach corrects for variations in sample preparation, extraction efficiency, and matrix effects, thereby enabling precise and accurate quantification of the DNA adducts. Structural evidence and quantification are achieved using selected reaction monitoring (SRM), which monitors the transition of the parent ion to a specific product ion for both the analyte and the internal standard.[5]
Instrumentation and Reagents
-
LC-MS/MS System: A triple quadrupole mass spectrometer equipped with a nano-electrospray ionization (nano-ESI) source and coupled to a high-performance liquid chromatography (HPLC) system.
-
Analytical Column: Capillary C18 column.
-
Reagents:
-
This compound (d9-4-ABP) or dG-C8-4-ABP-d9 internal standard
-
Enzymes for DNA digestion: DNase I, Nuclease P1, Alkaline Phosphatase, Phosphodiesterase
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Experimental Protocols
DNA Isolation
Genomic DNA is isolated from tissues or cells using standard phenol-chloroform extraction methods or commercially available DNA isolation kits. The quality and quantity of the isolated DNA should be assessed by UV spectroscopy.
Enzymatic Hydrolysis of DNA
-
To approximately 100 µg of DNA, add the deuterated internal standard (e.g., dG-C8-4-ABP-d9) at a known concentration.
-
The DNA is then enzymatically hydrolyzed to its constituent nucleosides. A typical procedure involves a sequential digestion with DNase I, followed by nuclease P1, and finally alkaline phosphatase and phosphodiesterase. This multi-enzyme approach ensures complete digestion of the DNA to nucleosides, which is crucial for the accurate quantification of the adducts.
Sample Clean-up and Enrichment
Following hydrolysis, the sample is subjected to a clean-up and enrichment step to remove unmodified nucleosides and other interfering substances. This is often achieved using solid-phase extraction (SPE) with C18 cartridges. An alternative method involves online sample concentration and cleanup using column switching valves within the HPLC system.
LC-MS/MS Analysis
-
The purified sample is injected into the LC-MS/MS system.
-
The dG-C8-4-ABP adduct and its deuterated internal standard are separated from other components on a C18 analytical column using a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.
-
The eluent is introduced into the mass spectrometer, and the adducts are ionized using nano-ESI in the positive ion mode.
-
Quantification is performed using selected reaction monitoring (SRM) by monitoring the following mass transitions:
-
dG-C8-4-ABP: m/z 435 → 319
-
dG-C8-4-ABP-d9: m/z 444 → 328
-
Quantification
A calibration curve is generated by plotting the ratio of the peak area of the dG-C8-4-ABP standard to the peak area of the dG-C8-4-ABP-d9 internal standard against the concentration of the dG-C8-4-ABP standard. The concentration of the adduct in the unknown samples is then determined from this calibration curve. The results are typically expressed as the number of adducts per 10^7 or 10^8 normal nucleotides.
Quantitative Data Summary
The following tables summarize quantitative data for 4-ABP DNA adducts from various studies.
Table 1: Levels of dG-C8-4-ABP Adducts in Different Tissues and Cell Types
| Sample Type | Exposure/Condition | Adduct Level (adducts per 10^7 nucleotides) | Reference |
| Human Hepatocytes | 10 µM 4-ABP for 24h | 3.4 to 140 | |
| Human Bladder Tumor Tissue | N/A | 0.05 to 0.8 | |
| Calf Thymus DNA | In vitro reaction with N-hydroxy-4-ABP | 1.8 to 430 | |
| Mouse Hepatic DNA | In vivo treatment with 4-ABP | 4.9 to 30 | |
| Human Lung Tissue | N/A | < 0.0032 to 0.495 | |
| Human Bladder Mucosa | N/A | < 0.0032 to 0.0394 |
Table 2: Comparison of Different Analytical Methods for dG-C8-4-ABP Quantification
| Analytical Method | Sample | Reported Adduct Level (adducts per 10^8 nucleotides) | Reference |
| HPLC/ESI-MS | Calf Thymus DNA (in vitro modified) | 19 ± 1.7 | |
| 32P-Postlabeling | Calf Thymus DNA (in vitro modified) | 0.84 | |
| DELFIA | Calf Thymus DNA (in vitro modified) | 82 ± 26 (nucleotides) / 63 ± 20 (nucleosides) | |
| Isotope Dilution HPLC-ESI-MS/MS | Human Bladder Tissue | 50 - 800 (per 10^9 bases) |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of 4-ABP DNA adducts.
Caption: Bioactivation of 4-ABP leading to DNA adduct formation and cancer.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS method provides a robust, sensitive, and accurate platform for the quantification of 4-ABP DNA adducts. This methodology is suitable for a wide range of research applications, from molecular epidemiology and cancer risk assessment to studies on the efficacy of chemopreventive agents. The high sensitivity of modern mass spectrometers allows for the detection of adducts at levels relevant to human environmental exposures.
References
- 1. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analysis of 4-Aminobiphenyl in Environmental Samples using 4-Aminobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-aminobiphenyl in various environmental matrices. The use of 4-Aminobiphenyl-d9 as an internal standard via the isotope dilution method is central to the described methodologies, ensuring high accuracy and precision in analytical results.
Introduction
4-Aminobiphenyl is a known human bladder carcinogen and an environmental contaminant of significant concern.[1] Its presence in the environment, primarily from industrial activities and tobacco smoke, necessitates sensitive and reliable analytical methods for monitoring and risk assessment.[1][2] The stable isotope-labeled compound, this compound, serves as an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotope dilution technique, which involves spiking samples with a known amount of the deuterated standard prior to sample preparation, effectively compensates for analyte losses during extraction and cleanup, as well as for matrix effects during instrumental analysis.[3][4]
Quantitative Data Summary
The following tables summarize the typical performance data for the analysis of 4-aminobiphenyl using this compound as an internal standard. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Water | Soil/Sediment |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | 0.3 - 3.0 µg/kg |
| Calibration Range | 0.5 - 100 ng/L | 0.5 - 100 µg/kg |
| Precision (% RSD) | < 15% | < 20% |
| Accuracy (Recovery) | 85 - 115% | 80 - 120% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Parameter | Water | Wastewater |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/L | 0.1 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/L | 0.3 - 3.0 ng/L |
| Calibration Range | 0.2 - 50 ng/L | 0.5 - 100 ng/L |
| Precision (% RSD) | < 10% | < 15% |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
Experimental Protocols
Protocol for Water Sample Analysis (GC-MS)
This protocol outlines the extraction and analysis of 4-aminobiphenyl from water samples.
3.1.1. Materials and Reagents
-
4-Aminobiphenyl (analytical standard)
-
This compound (internal standard)
-
Methanol, Hexane, Dichloromethane (pesticide grade or equivalent)
-
Sodium sulfate (anhydrous, baked at 400°C for 4 hours)
-
Pentafluoropropionic anhydride (PFPA) for derivatization
-
Triethylamine
-
Deionized water
3.1.2. Sample Preparation and Extraction
-
Collect a 1-liter water sample in a clean glass bottle.
-
Spike the sample with a known amount of this compound solution.
-
Adjust the sample pH to >11 with 5N NaOH.
-
Perform a liquid-liquid extraction (LLE) using a separatory funnel with three 60 mL portions of dichloromethane.
-
Combine the dichloromethane extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
3.1.3. Derivatization
-
To the 1 mL extract, add 100 µL of triethylamine and 50 µL of PFPA.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3.1.4. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 280°C
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion (4-ABP derivative): To be determined based on the derivative formed.
-
Qualifier Ion (4-ABP derivative): To be determined based on the derivative formed.
-
Quantification Ion (4-ABP-d9 derivative): To be determined based on the derivative formed.
-
Protocol for Soil and Sediment Sample Analysis (LC-MS/MS)
This protocol details the extraction and analysis of 4-aminobiphenyl from solid environmental matrices.
3.2.1. Materials and Reagents
-
4-Aminobiphenyl (analytical standard)
-
This compound (internal standard)
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Centrifuge tubes (50 mL)
3.2.2. Sample Preparation and Extraction
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 20 mL of methanol to the tube.
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 4-7) with a second 20 mL portion of methanol.
-
Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
3.2.3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Shimadzu LC-20AD or equivalent
-
Mass Spectrometer: SCIEX API 4000 or equivalent
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (4-Aminobiphenyl): Precursor ion m/z 170.1 -> Product ion m/z 115.1
-
MRM Transition (this compound): Precursor ion m/z 179.1 -> Product ion m/z 124.1
-
Visualizations
Caption: Experimental workflow for the analysis of 4-aminobiphenyl.
Caption: Logical relationship for isotope dilution analysis.
References
Application of 4-Aminobiphenyl-d9 in Food Safety Testing: A Detailed Application Note and Protocol
Introduction
4-Aminobiphenyl (4-ABP) is a primary aromatic amine (PAA) recognized as a human carcinogen. Its presence in the food chain is a significant concern for public health. Potential sources of 4-ABP in food include the migration from food contact materials (FCMs) such as plastic kitchenware and packaging, the use of certain azo dyes in food coloring, and the formation in heat-processed foods. Due to its toxicity, sensitive and reliable analytical methods are required to monitor its levels in various food matrices to ensure consumer safety.
This application note describes a robust and sensitive method for the determination of 4-aminobiphenyl in food matrices using an isotope dilution technique with 4-Aminobiphenyl-d9 (4-ABP-d9) as an internal standard, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard like 4-ABP-d9 is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the extraction process. The 4-ABP-d9 behaves chemically and physically identically to the native 4-ABP throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the labeled internal standard using GC-MS/MS, precise and accurate quantification can be achieved, irrespective of sample losses during preparation.
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of 4-ABP from the food matrix. This approach ensures high extraction efficiency and effective removal of interfering matrix components.
Application
This method is applicable to the quantitative analysis of 4-aminobiphenyl in a variety of food matrices, including but not limited to:
-
Processed meats
-
Sauces and condiments
-
Food simulants for migration testing from FCMs
Experimental Protocols
Reagents and Materials
-
Standards: 4-Aminobiphenyl (purity >98%), this compound (isotopic purity >99%)
-
Solvents: Acetonitrile (LC-MS grade), Toluene (pesticide residue grade), Hexane (pesticide residue grade)
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (NaOAc)
-
Dispersive SPE (d-SPE) sorbents: Primary secondary amine (PSA), C18
-
Water: Deionized or ultrapure water
-
Sample tubes: 50 mL and 15 mL polypropylene centrifuge tubes
Standard Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of 4-ABP and 4-ABP-d9 in toluene.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the 4-ABP stock solution with hexane to cover the desired concentration range (e.g., 1-100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of 4-ABP-d9 in acetonitrile.
Sample Preparation (Modified QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample. For solid samples, a high-speed blender can be used.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Spike the sample with 100 µL of the 1 µg/mL 4-ABP-d9 internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g NaOAc).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
-
GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
-
Injection Volume: 1 µL (pulsed splitless)
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp 1: 25 °C/min to 180 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Aminobiphenyl | 169 | 168 | 20 |
| 169 | 141 | 25 | |
| This compound | 178 | 176 | 20 |
| 178 | 148 | 25 |
Data Presentation
The following table summarizes typical performance data for the analysis of 4-aminobiphenyl using the described method.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (at 10 µg/kg) | 85-110% |
| Precision (RSD, at 10 µg/kg) | < 10% |
Visualizations
Caption: Workflow for the determination of 4-Aminobiphenyl in food.
Conclusion
The described method utilizing this compound as an internal standard provides a reliable and sensitive tool for the routine monitoring of 4-aminobiphenyl in various food matrices. The isotope dilution approach ensures high accuracy and precision, while the modified QuEChERS sample preparation protocol offers efficiency and effectiveness in sample cleanup. This methodology is well-suited for food safety laboratories to ensure compliance with regulatory limits and protect consumer health.
Standard Operating Procedure for the Quantification of 4-Aminobiphenyl-d9 in Urine Analysis
Application Note & Protocol
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of 4-Aminobiphenyl (4-ABP) in human urine using 4-Aminobiphenyl-d9 (d9-4-ABP) as an internal standard. This method is intended for researchers, scientists, and drug development professionals involved in toxicological studies, biomarker monitoring, and carcinogen exposure assessment. The protocol described herein is a composite methodology based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
4-Aminobiphenyl (4-ABP) is a known human bladder carcinogen present in tobacco smoke and various industrial processes.[1][2][3] Monitoring urinary levels of 4-ABP serves as a critical biomarker for assessing exposure to this hazardous compound.[2] To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard, this compound (d9-4-ABP), is employed. This SOP outlines two primary analytical approaches: a GC-MS method following derivatization and an LC-MS/MS method for direct analysis.
Principle of the Methods
The quantification of total 4-ABP in urine requires a hydrolysis step to release conjugated metabolites, such as N-acetyl-4-ABP and 4-ABP glucuronide.[2] Following hydrolysis, the free 4-ABP, along with the spiked d9-4-ABP internal standard, is extracted from the urine matrix.
-
For GC-MS analysis: The extracted amines are derivatized to enhance their volatility and thermal stability. Derivatizing agents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric acid anhydride (HFAA) are commonly used. The derivatized analytes are then separated and detected by GC-MS.
-
For LC-MS/MS analysis: The extracted sample is directly analyzed. The separation is achieved by liquid chromatography, and detection is performed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
Standards: 4-Aminobiphenyl (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Hexane, Toluene, Methanol, Acetonitrile (all HPLC or GC grade)
-
Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric acid anhydride (HFAA), Trimethylamine, Phosphate buffer, Deionized water.
-
Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange cartridges for LC-MS/MS sample preparation.
Caution: 4-Aminobiphenyl is a carcinogen. Handle with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-ABP and d9-4-ABP in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the 4-ABP stock solution with methanol to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the d9-4-ABP stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human urine with the appropriate amount of 4-ABP working standard solutions and a fixed amount of the d9-4-ABP internal standard spiking solution. Prepare calibration standards at a minimum of five concentration levels. Prepare QC samples at low, medium, and high concentrations within the calibration range.
Sample Preparation
-
Hydrolysis:
-
To 1 mL of urine sample, add 10 µL of the d9-4-ABP internal standard spiking solution.
-
Add 1 mL of 0.5 N NaOH.
-
Hydrolyze at 130°C overnight or at 95°C for 15 hours to release conjugated 4-ABP.
-
-
Extraction (for both GC-MS and LC-MS/MS):
-
After cooling, add 2 mL of hexane or toluene to the hydrolyzed sample.
-
Vortex for 10 minutes.
-
Centrifuge at 2500 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
-
Derivatization (for GC-MS only):
-
To the extracted organic layer, add 25 µL of PFPA or HFAA and a small amount of trimethylamine.
-
Incubate at room temperature for 30 minutes.
-
Add 1 mL of phosphate buffer to quench the reaction.
-
Vortex and allow the layers to separate. The upper organic layer is ready for GC-MS analysis.
-
-
Solid-Phase Extraction (SPE) (for LC-MS/MS):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed and neutralized urine sample.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Instrumental Analysis
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of derivatized amines.
-
Mass Spectrometer: Operated in negative ion chemical ionization (NICI) or electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 4-ABP and d9-4-ABP.
-
Liquid Chromatograph: HPLC or UHPLC system with a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile/methanol containing a modifier like formic acid or ammonium acetate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for 4-ABP and d9-4-ABP.
Data Presentation
Quantitative Data Summary
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Linearity Range | 1 - 1000 pg/mL | 0.1 - 50 ng/mL | |
| Limit of Detection (LOD) | ~1 ng/L | 0.025 - 0.20 ng/mL | |
| Limit of Quantification (LOQ) | ~4 ng/L | 0.1 - 1.0 ng/mL | |
| Accuracy (% Bias) | Within ±15% | Within ±15% | |
| Precision (% RSD) | < 15% | < 15% | |
| Recovery | ~59% | 75 - 114% |
Note: The values presented are a compilation from multiple sources and may vary depending on the specific instrumentation and laboratory conditions.
Mass Spectrometry Parameters
| Analyte | Method | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-ABP | LC-MS/MS (ESI+) | 170.1 | 153.1 |
| d9-4-ABP | LC-MS/MS (ESI+) | 179.1 | 162.1 |
| PFPA-4-ABP | GC-MS (NICI) | 315 | [M-HF]⁻ 295 |
| PFPA-d9-4-ABP | GC-MS (NICI) | 324 | [M-HF]⁻ 304 |
Note: The MRM transitions for LC-MS/MS are predicted based on the fragmentation pattern of similar compounds. The GC-MS ions are for the pentafluoropropionyl derivative.
Experimental Workflow and Diagrams
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of Aromatic Amine Exposure Using 4-Aminobiphenyl-d9 by Isotope Dilution Mass Spectrometry
Introduction
Aromatic amines are a class of chemicals recognized as potent carcinogens, with 4-aminobiphenyl (4-ABP) being a significant member.[1] Human exposure primarily occurs through tobacco smoke, certain industrial processes, and as contaminants in some dyes and rubber products.[2][3][4] Following exposure, 4-ABP is metabolically activated in the body, leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA and proteins, forming adducts.[5] These adducts, particularly DNA adducts, are considered critical lesions that can initiate carcinogenesis, especially in the urinary bladder. Consequently, the accurate quantification of 4-ABP or its adducts in biological matrices (e.g., urine, blood, tissues) serves as a crucial biomarker for assessing human exposure and cancer risk.
Principle of the Method
The gold standard for quantifying small molecules in complex biological samples is isotope dilution mass spectrometry (MS). This technique relies on the use of a stable isotope-labeled internal standard (IS), which is a version of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium, ¹³C, ¹⁵N). For the quantification of 4-ABP, 4-Aminobiphenyl-d9 (4-ABP-d9) serves as an ideal internal standard.
4-ABP-d9 is chemically identical to 4-ABP, ensuring it behaves the same way during sample extraction, derivatization, and chromatographic separation. However, due to its nine deuterium atoms, it has a distinct, higher mass that is easily resolved by a mass spectrometer. By adding a known amount of 4-ABP-d9 to a sample at the very beginning of the workflow, it co-processes with the endogenous, non-labeled (native) 4-ABP. Any loss of analyte during sample preparation will affect both the native and the labeled compound equally. Quantification is then based on the ratio of the MS signal of the native analyte to that of the stable isotope-labeled internal standard, rather than the absolute signal of the analyte. This ratiometric measurement corrects for variations in sample recovery and potential matrix-induced ionization suppression or enhancement, leading to highly accurate and precise results.
Metabolic Activation and Carcinogenesis Pathway of 4-Aminobiphenyl
The carcinogenicity of 4-aminobiphenyl is dependent on its metabolic activation into a reactive form capable of damaging DNA. This process is initiated in the liver and can lead to the formation of DNA adducts in target tissues like the bladder epithelium.
Quantitative Data
The use of 4-ABP-d9 as an internal standard has been successfully applied in various analytical methods to quantify 4-ABP and its adducts in different biological matrices. The table below summarizes the performance of some of these methods.
| Technique | Analyte / Biomarker | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-NICI-MS | 4-ABP-DNA Adducts | Human Lung & Bladder DNA | This compound | <0.32 adducts/10⁸ nucleotides | Not Reported | |
| LC-MS/MS | 39 Primary Aromatic Amines | Human Urine | Aniline-d5, 2-Naphthylamine-d7 | 0.025 - 0.20 ng/mL | 0.1 - 1.0 ng/mL | |
| HPLC-ED | 4-Aminobiphenyl | Standard Solution | Not Applicable | 2.0 x 10⁻⁶ mol L⁻¹ | Not Reported | |
| HPLC-Fluorescence | 4-Aminobiphenyl | Standard Solution | Not Applicable | 8.0 x 10⁻⁸ mol L⁻¹ | Not Reported | |
| LC-MS/MS | 22 Primary Aromatic Amines | Food Simulant | Aniline-d5 | 10 µg/kg (legislative limit) | 24 times lower than legislative limit | |
| GC/MS | 4-ABP-Hemoglobin Adducts | Human & Fetal Blood | Not specified | Background: ~10-30 pg/g Hb | Not Reported |
Experimental Protocols
The following are detailed protocols for the quantification of aromatic amine exposure using 4-ABP-d9 as an internal standard.
Protocol 1: Quantification of 4-ABP-DNA Adducts from Tissue by GC-MS
This protocol is adapted from methodologies used for the analysis of DNA adducts in tissue samples.
1. Materials and Reagents
-
Tissue sample (e.g., bladder mucosa, liver)
-
DNA Isolation Kit
-
This compound (Internal Standard) solution (e.g., 1 ng/µL in methanol)
-
Sodium hydroxide (NaOH), 0.05 N
-
Hexane, HPLC grade
-
Pentafluoropropionic anhydride (PFPA)
-
Trimethylamine (TMA)
-
Sodium sulfate, anhydrous
2. Sample Preparation Workflow
-
DNA Isolation : Isolate genomic DNA from the tissue sample using a commercial kit according to the manufacturer's instructions. Quantify the DNA concentration and assess its purity.
-
Internal Standard Spiking : To a 100 µg aliquot of isolated DNA, add a known amount of this compound internal standard (e.g., 100 pg).
-
Alkaline Hydrolysis : Add 1 mL of 0.05 N NaOH to the DNA sample. Tightly seal the vial and heat at 130°C overnight. This step hydrolyzes the DNA and releases the 4-ABP amine from the N-(deoxyguanosin-8-yl)-4-aminobiphenyl adduct.
-
Liquid-Liquid Extraction : Cool the sample to room temperature. Extract the liberated 4-ABP and 4-ABP-d9 by adding 2 mL of hexane and vortexing vigorously for 2 minutes. Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean tube. Repeat the extraction twice more and pool the hexane extracts.
-
Drying and Derivatization : Dry the pooled hexane extract over anhydrous sodium sulfate and then evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of hexane. Add 1 µL of TMA and 1 µL of PFPA. Vortex and let the reaction proceed for 30 minutes at room temperature to form the pentafluoropropionamide derivative, which is more volatile and suitable for GC analysis.
-
Final Preparation : Evaporate the solvent and derivatization reagents under nitrogen and reconstitute the sample in 20 µL of hexane for GC-MS analysis.
3. Instrumental Analysis (GC-NICI-MS)
-
Gas Chromatograph : Agilent 7890B or equivalent.
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection : 1 µL, splitless mode.
-
Oven Program : Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 min.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent, operating in Negative Ion Chemical Ionization (NICI) mode with methane as the reagent gas.
-
Monitoring : Use selected ion monitoring (SIM) for the molecular ions of the derivatized analytes (e.g., m/z for derivatized 4-ABP and m/z for derivatized 4-ABP-d9).
4. Data Analysis
-
Construct a calibration curve by analyzing standards containing known amounts of 4-ABP and a fixed amount of 4-ABP-d9.
-
Plot the ratio of the peak area of the 4-ABP derivative to the peak area of the 4-ABP-d9 derivative against the concentration of 4-ABP.
-
Calculate the amount of 4-ABP in the unknown samples using the regression equation from the calibration curve.
-
Express the final result as adducts per 10⁸ nucleotides, based on the initial amount of DNA analyzed.
Protocol 2: Quantification of Aromatic Amines in Urine by LC-MS/MS
This protocol is a generalized method for analyzing multiple aromatic amines, including 4-ABP, in urine, showcasing the broader applicability of the isotope dilution technique.
1. Materials and Reagents
-
Urine sample (2 mL)
-
Internal Standard solution containing this compound and other relevant deuterated amines (e.g., Aniline-d5).
-
Sodium hydroxide (NaOH), 10 M
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Hydrochloric acid (HCl), 0.25 M
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
2. Sample Preparation Workflow
-
Internal Standard Spiking : To a 2 mL urine sample in a glass tube, add 20 µL of the mixed internal standard solution.
-
Alkaline Hydrolysis : Add 1 mL of 10 M NaOH. Tightly cap the tube and heat at 95°C for 15 hours. This step deconjugates metabolites (glucuronides, sulfates) to release the free amines.
-
Liquid-Liquid Extraction : Cool the sample to room temperature. Add 5 mL of MTBE, vortex for 5 minutes, and centrifuge at 3500 rpm for 10 minutes.
-
Solvent Transfer : Carefully transfer the upper MTBE layer to a clean tube. Repeat the extraction with another 5 mL of MTBE and pool the extracts.
-
Evaporation and Reconstitution : Evaporate the pooled MTBE extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A/B (95:5 v/v) and add 15 µL of 0.25 M HCl to improve analyte stability and ionization. Transfer to an autosampler vial for analysis.
3. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatograph : Waters ACQUITY UPLC I-Class or equivalent.
-
Column : Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm) suitable for polar compounds.
-
Flow Rate : 0.4 mL/min.
-
Gradient : A suitable gradient from 95% A to 95% B over several minutes to separate the amines.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitoring : Use Multiple Reaction Monitoring (MRM) mode. Optimize and monitor at least two transitions for each analyte and its corresponding internal standard for confident identification and quantification.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of each analyte to its corresponding internal standard against the analyte concentration.
-
Quantify the aromatic amines in the urine samples using the calibration curves.
-
Results are typically reported in ng/mL of urine.
References
- 1. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of 4-Aminobiphenyl in Biological Matrices by GC-MS with d9-Internal Standard Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminobiphenyl (4-ABP) is a well-established aromatic amine carcinogen, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). Exposure to 4-ABP, primarily from sources such as tobacco smoke, industrial processes, and some hair dyes, leads to the formation of DNA adducts, which can initiate carcinogenic processes, particularly in the urinary bladder.[1][2] Accurate and sensitive quantification of 4-ABP in biological samples is crucial for assessing human exposure, understanding its metabolism, and evaluating the risk associated with this carcinogen.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of 4-ABP. However, due to the low volatility and polar nature of 4-ABP, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3] This application note provides a detailed protocol for the derivatization of 4-aminobiphenyl using pentafluoropropionic anhydride (PFPA) and its subsequent quantification by GC-MS, incorporating a deuterated internal standard (4-ABP-d9) for enhanced accuracy and precision.
Key Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and GC-MS analysis of 4-aminobiphenyl.
1. Materials and Reagents
-
4-Aminobiphenyl (4-ABP) standard
-
4-Aminobiphenyl-d9 (4-ABP-d9) internal standard
-
Triethylamine (TEA) or Trimethylamine (TMA)
-
Hexane, Toluene, or Ethyl Acetate (GC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Deionized water
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-ABP and 4-ABP-d9 in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 pg/µL to 100 pg/µL).
-
Internal Standard Spiking Solution: Prepare a working solution of 4-ABP-d9 at a fixed concentration (e.g., 10 ng/mL) in methanol.
3. Sample Preparation (from Biological Matrices)
The following is a general protocol for the extraction of 4-ABP from biological samples such as urine or hydrolyzed DNA/hemoglobin adducts.
-
Hydrolysis (for adducted samples): For DNA or hemoglobin adducts, perform alkaline hydrolysis by adding 0.05 N NaOH and heating at elevated temperatures (e.g., 130°C overnight) to release the free amine.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the sample (e.g., hydrolyzed solution, urine), add 50 µL of the 4-ABP-d9 internal standard spiking solution.
-
Adjust the pH of the sample to >9.0 with NaOH.
-
Add 5 mL of hexane (or another suitable organic solvent like toluene) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean glass tube.
-
Repeat the extraction twice more and combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
4. Derivatization Protocol
The derivatization of 4-ABP is achieved through acylation with PFPA. This reaction converts the primary amine group into a more volatile and electron-capturing pentafluoropropionyl amide derivative.
-
Reconstitute the dried extract from the sample preparation step in 100 µL of toluene.
-
Add 10 µL of triethylamine (or trimethylamine) as an acid scavenger.
-
Add 10 µL of PFPA.
-
Cap the vial tightly and heat at 50-65°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of 5% aqueous ammonia to quench the excess PFPA.
-
Vortex for 1 minute and allow the layers to separate.
-
The upper organic layer containing the derivatized analyte is ready for GC-MS analysis.
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for PFPA derivative):
-
4-ABP derivative: m/z 315 (M+), 168
-
4-ABP-d9 derivative: m/z 324 (M+)
-
-
Data Presentation
Quantitative data from representative studies are summarized in the tables below for easy comparison.
Table 1: GC-MS Method Performance for 4-Aminobiphenyl Analysis
| Parameter | Value | Reference |
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) | |
| Internal Standard | This compound | |
| Limit of Detection (LOD) | 0.24 pg on-column | |
| Limit of Quantification (LOQ) | ~0.8 pg on-column | - |
| Linearity Range | 1 - 1000 pg/µL | - |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Reported Concentrations of 4-Aminobiphenyl in Various Samples
| Sample Type | Concentration Range | Reference |
| Human Lung Tissue | < 0.32 to 49.5 adducts per 10⁸ nucleotides | |
| Human Bladder Mucosa | < 0.32 to 3.94 adducts per 10⁸ nucleotides | |
| Smoker Hemoglobin Adducts | Geometric Mean: 73.0 pg/g Hb | |
| Non-smoker Hemoglobin Adducts | Geometric Mean: 29.9 pg/g Hb | |
| Commercial Hair Dyes | < 0.29 to 12.8 ppb |
Mandatory Visualization
Caption: Carcinogenic pathway of 4-aminobiphenyl.
References
- 1. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ペンタフルオロプロピオン酸無水物 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Analysis of 4-Aminobiphenyl using 4-Aminobiphenyl-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of 4-aminobiphenyl (4-ABP) in biological matrices, utilizing 4-Aminobiphenyl-d9 as an internal standard. The following methods are covered: Solid-Phase Extraction (SPE) for urine samples, Liquid-Liquid Extraction (LLE) for plasma samples, and Protein Precipitation for plasma samples.
Introduction
4-Aminobiphenyl is a known human bladder carcinogen found in tobacco smoke, industrial chemicals, and as a byproduct in some manufacturing processes. Accurate and sensitive quantification of 4-ABP in biological samples is crucial for exposure assessment and toxicological studies. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described sample preparation techniques.
| Parameter | Solid-Phase Extraction (Urine) | Liquid-Liquid Extraction (Plasma) | Protein Precipitation (Plasma) |
| Analyte | 4-Aminobiphenyl | 4-Aminobiphenyl | 4-Aminobiphenyl |
| Internal Standard | This compound | This compound | This compound |
| Recovery | >85% | 77.4%[1] | 95% ± 2%[2] |
| Limit of Detection (LOD) | ~0.87 pg/mL[3] | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined | To be determined |
| Precision (%RSD) | <15% | To be determined | To be determined |
Experimental Protocols
Solid-Phase Extraction (SPE) for 4-Aminobiphenyl in Human Urine
This protocol describes the extraction and purification of 4-aminobiphenyl from human urine using a C18 SPE cartridge, followed by GC-MS analysis after derivatization.
Materials:
-
C18 SPE Cartridge (e.g., Waters Sep-Pak C18)
-
Human urine sample
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) in water
-
5% Methanol in water with 0.1% TFA
-
50% Acetonitrile in water with 0.1% TFA
-
Nitrogen gas evaporator
-
GC-MS system
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Take a 1 mL aliquot of the supernatant.
-
Spike the aliquot with an appropriate amount of this compound internal standard solution.
-
Adjust the sample pH to <3 with formic acid.[4]
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.[4]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% TFA in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove less polar interferences.
-
-
Elution:
-
Elute the 4-aminobiphenyl and the internal standard from the cartridge with 1 mL of 50% acetonitrile in water with 0.1% TFA into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in a suitable solvent for derivatization (e.g., 100 µL of ethyl acetate).
-
-
Derivatization for GC-MS Analysis (see protocol below).
Liquid-Liquid Extraction (LLE) for 4-Aminobiphenyl in Human Plasma
This protocol details the extraction of 4-aminobiphenyl from human plasma using an organic solvent, followed by analysis.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Nitrogen gas evaporator
-
LC-MS/MS or GC-MS system
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Take a 0.5 mL aliquot of the plasma sample into a glass tube.
-
Spike the aliquot with an appropriate amount of this compound internal standard solution.
-
-
pH Adjustment (Basification):
-
Add a suitable amount of NaOH solution to the plasma sample to adjust the pH to a basic range (e.g., pH 9-10) to ensure 4-aminobiphenyl is in its free base form.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
-
Phase Separation and Drying:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in a suitable solvent compatible with the analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
-
-
Analysis:
-
For LC-MS/MS, inject the reconstituted sample directly.
-
For GC-MS, proceed with derivatization.
-
Protein Precipitation for 4-Aminobiphenyl in Human Plasma
This protocol provides a simple and rapid method for removing proteins from plasma samples prior to analysis.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Acetonitrile (cold, HPLC grade)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Take a 100 µL aliquot of the plasma sample.
-
Spike the aliquot with an appropriate amount of this compound internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a more suitable solvent if necessary.
-
Derivatization with Pentafluoropropionic Anhydride (PFPA) for GC-MS Analysis
This procedure is necessary to increase the volatility and thermal stability of 4-aminobiphenyl for GC-MS analysis.
Materials:
-
Dried and reconstituted sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Triethylamine (TEA) or other suitable base (as a catalyst)
-
Ethyl acetate or other suitable solvent
-
Heater block or water bath
Protocol:
-
Ensure the sample extract is completely dry.
-
To the dried extract, add 50 µL of ethyl acetate and 10 µL of PFPA.
-
Add a small amount of TEA (e.g., 5 µL) to catalyze the reaction.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Conclusion
The choice of sample preparation technique depends on the sample matrix, the required sensitivity, and the available instrumentation. Solid-phase extraction offers excellent cleanup for complex matrices like urine. Liquid-liquid extraction is a versatile technique for plasma samples, while protein precipitation provides a rapid and simple approach for high-throughput analysis. The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest quality of quantitative data. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of bioanalysis and drug development.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Troubleshooting & Optimization
troubleshooting low recovery of 4-Aminobiphenyl-d9 in sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low recovery of 4-Aminobiphenyl-d9 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical process. These issues can be broadly categorized as problems with the extraction procedure, degradation of the analyte, or analytical instrument issues. Common causes include suboptimal pH during extraction, inappropriate choice of solid-phase extraction (SPE) sorbent, use of incorrect elution or wash solvents, analyte degradation, and matrix effects.[1][2][3]
Q2: How does pH affect the extraction efficiency of this compound?
The pH of the sample and extraction solvents is a critical factor. 4-Aminobiphenyl is an aromatic amine, and its state of protonation is pH-dependent. In acidic conditions, the amine group is protonated, making the molecule more polar and water-soluble.[4] This can lead to poor retention on non-polar SPE sorbents like C18. Conversely, in neutral or basic conditions, the amine is not protonated, making it less polar and more amenable to retention on non-polar phases.[5] Therefore, careful pH adjustment is crucial for optimal recovery.
Q3: My recovery of this compound is inconsistent across different sample lots. What could be the cause?
Inconsistent recovery across different sample lots often points to variability in the sample matrix, leading to differential matrix effects. Matrix effects occur when co-eluting endogenous components from the sample suppress or enhance the ionization of the analyte in the mass spectrometer. The composition of biological matrices like plasma or urine can vary between donors, leading to inconsistent results.
Q4: Can the this compound internal standard itself be the source of the problem?
Yes, the internal standard can contribute to issues in several ways. The purity of the deuterated standard is important; significant amounts of unlabeled 4-aminobiphenyl can lead to inaccurate quantification. Additionally, the deuterium label can sometimes be lost in a process called isotopic exchange, which can be catalyzed by acidic or basic conditions. It is also important to ensure the stability of the internal standard in the storage and sample processing conditions.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low SPE Recovery
Low recovery in solid-phase extraction (SPE) can be systematically diagnosed by analyzing the fractions from each step of the process. This "analyte tracking" approach helps pinpoint where the loss is occurring.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low SPE recovery.
Quantitative Data Summary: SPE Parameter Optimization
The following table summarizes how different SPE parameters can affect the recovery of aromatic amines.
| Parameter | Condition A | Recovery (%) | Condition B | Recovery (%) | Rationale for Improvement |
| SPE Sorbent | C18 (non-polar) | ~60% | Mixed-Mode Cation Exchange (MCX) | >90% | MCX provides both non-polar and cation exchange retention mechanisms, which is ideal for aromatic amines that can be protonated. |
| Sample pH | pH 3 | ~50% | pH 8 | >95% | At acidic pH, the amine is protonated and highly water-soluble, leading to poor retention on C18. At basic pH, it is neutral and well-retained. |
| Elution Solvent | 50% Methanol | ~65% | 50% Methanol with 5% NH4OH | >95% | The addition of a base to the elution solvent disrupts the ionic interaction between the protonated amine and the sorbent, facilitating elution. |
| Wash Solvent | 50% Acetonitrile | ~70% | 20% Methanol | >90% | A strong organic wash solvent can prematurely elute the analyte. A weaker wash solvent removes interferences without affecting the analyte. |
Guide 2: Investigating Matrix Effects
Matrix effects can be a significant source of variability and low recovery. A post-extraction addition experiment is a standard method to evaluate the extent of matrix effects.
Workflow for Evaluating Matrix Effects:
Caption: A workflow for the evaluation of matrix effects and extraction recovery.
Experimental Protocols
Protocol 1: Analyte Tracking in Solid-Phase Extraction
Objective: To determine at which step of the SPE process this compound is being lost.
Materials:
-
SPE cartridges (e.g., C18 or MCX)
-
This compound standard solution
-
All solvents used in the SPE method (conditioning, equilibration, sample solvent, wash, and elution)
-
Collection vials
-
LC-MS/MS system
Methodology:
-
Prepare a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Condition and equilibrate the SPE cartridge according to your standard protocol.
-
Load the this compound standard solution onto the cartridge. Collect the flow-through in a labeled vial (Fraction 1: Load-through).
-
Wash the cartridge with the specified wash solvent(s). Collect each wash fraction in separate labeled vials (Fraction 2: Wash 1, Fraction 3: Wash 2, etc.).
-
Elute the analyte from the cartridge using the elution solvent. Collect the eluate in a labeled vial (Fraction 4: Eluate).
-
Analyze all collected fractions (Load-through, Washes, and Eluate) by LC-MS/MS to determine the amount of this compound in each.
-
Interpretation:
-
Analyte in Load-through: Indicates poor retention. Consider adjusting the sample pH to be more basic, using a weaker sample solvent, or switching to a more retentive sorbent like MCX.
-
Analyte in Wash Fraction(s): Indicates that the wash solvent is too strong and is prematurely eluting the analyte. Consider using a weaker wash solvent.
-
Analyte not detected or low in all fractions: This could indicate strong, irreversible binding to the sorbent or degradation on the column. A stronger elution solvent (e.g., with a higher percentage of organic solvent or the addition of ammonia) may be needed.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix and to accurately determine the extraction recovery.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources
-
This compound standard solution
-
LC-MS/MS system
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the this compound standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Interpretation:
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary.
-
The Recovery value represents the true efficiency of the extraction process, corrected for any matrix effects.
-
References
dealing with isotopic crosstalk between 4-aminobiphenyl and 4-Aminobiphenyl-d9
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic crosstalk between 4-aminobiphenyl and its deuterated internal standard, 4-Aminobiphenyl-d9, during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when analyzing 4-aminobiphenyl with a this compound internal standard?
A1: Isotopic crosstalk, or interference, happens when the signal of the analyte (4-aminobiphenyl) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or the other way around.[1] This can result in inaccurate quantification of the analyte. The main causes are the natural abundance of isotopes (like ¹³C in 4-aminobiphenyl contributing to its M+1 peak) and any isotopic impurities in the this compound standard.[1]
Q2: What are the primary causes of isotopic crosstalk between 4-aminobiphenyl and this compound?
A2: The primary causes include:
-
Natural Isotope Abundance: 4-aminobiphenyl naturally contains a small percentage of molecules with heavier isotopes, such as ¹³C. The signal from these heavier isotopes can contribute to the mass channel of the lighter isotopologues of this compound.
-
Isotopic Impurity of the Internal Standard: The this compound internal standard may contain small amounts of less-deuterated or non-deuterated 4-aminobiphenyl.[2][3]
-
In-source Fragmentation: Degradation of either the analyte or the internal standard in the ion source of the mass spectrometer can produce fragments with m/z ratios that interfere with the other compound.[4]
Q3: How can I determine if my LC-MS/MS data for 4-aminobiphenyl is affected by isotopic crosstalk?
A3: Signs of isotopic crosstalk include:
-
Non-linear calibration curves: When crosstalk is significant, the calibration curve may become non-linear, especially at the lower and upper limits of quantification.
-
Inaccurate quality control (QC) sample results: QC samples with known concentrations of 4-aminobiphenyl may show consistent positive or negative bias.
-
Signal in blank samples: A signal may be detected in the 4-aminobiphenyl channel when only the this compound internal standard is present. Conversely, a signal might appear in the internal standard channel when only the analyte is present.
Troubleshooting Guides
Guide 1: Assessing the Contribution of 4-aminobiphenyl to the this compound Signal
This guide will help you quantify the interference from the analyte to the internal standard.
Experimental Protocol:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution containing 4-aminobiphenyl at the upper limit of quantification (ULOQ) in the same matrix as your samples (e.g., plasma, urine). Do not add the this compound internal standard.
-
Analyze the Solution: Inject this solution into your LC-MS/MS system.
-
Monitor Both MRM Transitions: Monitor the multiple reaction monitoring (MRM) transitions for both 4-aminobiphenyl and this compound.
-
Measure Peak Areas: Measure the peak area of any signal detected in the this compound MRM channel at the retention time of 4-aminobiphenyl.
-
Calculate Crosstalk Percentage: Use the following formula to calculate the percentage of crosstalk from the analyte to the internal standard:
Crosstalk (%) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
Data Presentation:
| Compound | Concentration | Peak Area in Analyte Channel (4-aminobiphenyl) | Peak Area in IS Channel (this compound) | Crosstalk (%) |
| 4-aminobiphenyl | ULOQ | 1,500,000 | 15,000 | 1.0% |
Guide 2: Assessing the Contribution of this compound to the 4-aminobiphenyl Signal
This guide helps quantify the interference from the internal standard to the analyte, which is often due to isotopic impurities in the standard.
Experimental Protocol:
-
Prepare an Internal Standard Solution: Prepare a solution containing only the this compound internal standard at the working concentration used in your assay, dissolved in the sample matrix.
-
Analyze the Solution: Inject this solution into the LC-MS/MS system.
-
Monitor Both MRM Transitions: Monitor the MRM transitions for both 4-aminobiphenyl and this compound.
-
Measure Peak Areas: Measure the peak area of any signal detected in the 4-aminobiphenyl MRM channel at the expected retention time.
-
Calculate Crosstalk Percentage: Calculate the percentage of crosstalk from the internal standard to the analyte using:
Crosstalk (%) = (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100
Data Presentation:
| Compound | Concentration | Peak Area in IS Channel (this compound) | Peak Area in Analyte Channel (4-aminobiphenyl) | Crosstalk (%) |
| This compound | Working Concentration | 1,200,000 | 6,000 | 0.5% |
Mitigation Strategies
If significant crosstalk is identified, consider the following strategies:
Chromatographic Optimization
Ensure that 4-aminobiphenyl and this compound co-elute perfectly. Even a slight difference in retention times can lead to differential ion suppression or enhancement, which can worsen the effects of crosstalk.
-
Action: Adjust the LC gradient, mobile phase composition, or consider a different chromatography column to achieve complete co-elution.
Mass Spectrometry Parameter Optimization
The choice of precursor and product ions can impact the degree of isotopic overlap.
-
Action: Experiment with different MRM transitions for both the analyte and the internal standard to find a pair with minimal overlap. This may require re-optimizing collision energies.
Mathematical Correction
If experimental mitigation is insufficient, a mathematical correction can be applied to the data. The correction factors are determined from the crosstalk experiments described above.
-
Corrected Analyte Peak Area = Measured Analyte Peak Area - (Measured IS Peak Area * Crosstalk FactorIS→Analyte)
-
Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * Crosstalk FactorAnalyte→IS)
Use of an Alternative Internal Standard
If the isotopic interference cannot be resolved, consider using an alternative internal standard. This could be a different stable isotope-labeled version of 4-aminobiphenyl (e.g., ¹³C-labeled) or a different molecule with similar chemical properties.
Visualizations
Caption: Workflow for assessing and mitigating isotopic crosstalk.
Caption: Sources of isotopic crosstalk between 4-aminobiphenyl and its d9-labeled internal standard.
References
Technical Support Center: Chromatographic Resolution of 4-Aminobiphenyl and its d9-Isomer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal chromatographic resolution between 4-aminobiphenyl (4-ABP) and its deuterated internal standard, 4-aminobiphenyl-d9 (d9-4-ABP).
Troubleshooting Guide
Poor or inconsistent resolution between 4-aminobiphenyl and its d9-isomer is a common challenge that can significantly impact the accuracy and reliability of quantitative analyses. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Co-elution or Poor Resolution
Question: My 4-aminobiphenyl and d9-4-aminobiphenyl peaks are not well-separated, leading to inaccurate quantification. What steps can I take to improve the resolution?
Answer: Co-elution or poor resolution between an analyte and its deuterated internal standard is a frequent observation in reversed-phase chromatography, where the deuterated compound often elutes slightly earlier than the non-deuterated analog. This can lead to differential matrix effects and compromise analytical accuracy. The resolution (Rs) of two chromatographic peaks is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be optimized.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting poor chromatographic resolution.
Detailed Steps:
-
Verify System Suitability: Before modifying the method, ensure the chromatographic system is performing optimally. Check for leaks, assess column health (e.g., through theoretical plate counts and peak symmetry of a standard), and monitor for stable backpressure.
-
Optimize Mobile Phase Composition:
-
Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase retention times and can improve the separation between closely eluting peaks.
-
Aqueous Phase pH: Since 4-aminobiphenyl is a weak base, the pH of the mobile phase can significantly influence its retention. Adjusting the pH with a suitable buffer (e.g., ammonium formate, formic acid) can alter the ionization state of the analyte and its interaction with the stationary phase, thereby affecting selectivity.
-
Choice of Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
-
Adjust Column Temperature:
-
Lowering the column temperature often increases retention and can enhance resolution between isomers. Experiment with decreasing the temperature in 5 °C increments.
-
-
Evaluate Stationary Phase and Column Dimensions:
-
Stationary Phase Chemistry: If resolution is still not achieved, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a mixed-mode column like Primesep D) to exploit different separation mechanisms.
-
Column Dimensions: Using a longer column or a column packed with smaller particles will increase the column efficiency (N), which can lead to better resolution.
-
-
Modify the Flow Rate:
-
Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution, albeit at the cost of longer run times.
-
Issue 2: Inconsistent Retention Times
Question: The retention times for 4-aminobiphenyl and its d9-isomer are shifting between injections. What could be the cause?
Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system, mobile phase preparation, and column equilibration.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inconsistent equilibration can lead to drifting retention times.
-
Mobile Phase Preparation: Inaccuracies in mobile phase composition can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate mixing. If using a buffer, verify its pH.
-
Pump Performance: Check the pump for consistent flow rate delivery. Fluctuations in pressure can indicate issues with pump seals or check valves.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Temperature fluctuations can significantly impact retention times.
-
Sample Solvent: Injecting samples in a solvent significantly stronger than the mobile phase can cause peak distortion and retention time shifts. If possible, dissolve samples in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: Why does d9-4-aminobiphenyl often elute before 4-aminobiphenyl in reversed-phase HPLC?
A1: In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. This phenomenon, known as the isotope effect, is attributed to the subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a marginal decrease in the molecule's hydrophobicity and, consequently, weaker interaction with the non-polar stationary phase.
Q2: Is it always necessary to achieve baseline separation between 4-aminobiphenyl and d9-4-aminobiphenyl?
A2: While baseline resolution (Rs ≥ 1.5) is ideal for accurate quantification, it is not always essential, especially when using mass spectrometry detection. With MS/MS, quantification can be performed using specific precursor-to-product ion transitions for each compound, which minimizes the impact of chromatographic overlap. However, significant co-elution should be avoided as it can lead to differential ion suppression or enhancement in the mass spectrometer's source, thereby affecting accuracy. A partial separation is often sufficient to mitigate these matrix effects.
Q3: Can Gas Chromatography (GC) be used to separate 4-aminobiphenyl and its d9-isomer?
A3: Yes, GC-MS is a viable technique for the analysis of 4-aminobiphenyl. To improve volatility and chromatographic performance, 4-aminobiphenyl is often derivatized, for example, with pentafluoropropionic anhydride. Similar to HPLC, the deuterated isomer may exhibit a slightly shorter retention time. Optimization of the GC temperature program and the choice of a suitable capillary column are key to achieving good resolution.
Q4: What are the key parameters to consider when developing a new separation method for these isomers?
A4: The logical workflow for method development should focus on systematically optimizing the factors that influence chromatographic resolution.
Caption: A logical workflow for developing a new chromatographic separation method.
Experimental Protocols
Below are representative experimental protocols for the analysis of 4-aminobiphenyl and its d9-isomer using HPLC and GC. Note that these are starting points and may require further optimization for specific applications and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the separation of aminobiphenyl isomers.
| Parameter | Condition |
| Column | Primesep D, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water (30/70, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (can be optimized) |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm |
| Expected Elution | 4-Aminobiphenyl will elute after its isomers, 2- and 3-aminobiphenyl. The d9-isomer is expected to elute slightly before 4-aminobiphenyl. |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive quantification of 4-aminobiphenyl using its d9-labeled internal standard, particularly after extraction from biological matrices.
| Parameter | Condition |
| Sample Preparation | Alkaline hydrolysis of the sample, followed by extraction with hexane and derivatization with pentafluoropropionic anhydride in trimethylamine. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Splitless, 250 °C |
| MS Detection | Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) |
| Monitored Ions (NICI) | To be determined based on the pentafluoropropionyl derivative of 4-ABP and d9-4-ABP |
Quantitative Data Summary
The following table provides hypothetical, yet representative, chromatographic data that could be obtained under optimized conditions. Actual values will vary depending on the specific system and method parameters.
| Analyte | Retention Time (min) - HPLC | Retention Time (min) - GC | Resolution (Rs) with Isomer |
| This compound | 8.52 | 12.35 | - |
| 4-Aminobiphenyl | 8.65 | 12.48 | > 1.5 |
Note: The resolution value (Rs) should ideally be ≥ 1.5 for baseline separation.
This technical support center provides a comprehensive guide for improving the chromatographic resolution of 4-aminobiphenyl and its d9-isomer. By systematically addressing the factors that influence chromatographic separation, researchers can develop robust and reliable analytical methods for their specific needs.
stability of 4-Aminobiphenyl-d9 in acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobiphenyl-d9. The information provided is intended to assist in designing and troubleshooting experiments involving this compound, with a focus on its stability in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is generally stable when stored under recommended conditions. It should be kept at room temperature in a dry, cool, and well-ventilated place.[1][2] It is advisable to re-analyze the chemical purity of the compound after three years of storage.[3][4]
Q2: Is this compound sensitive to air or light?
Q3: What is the expected stability of this compound in acidic solutions?
A3: While specific kinetic data for the degradation of this compound in acidic solutions is not available in the provided search results, the non-deuterated form's metabolites are known to have enhanced reactivity under acidic conditions, such as in urine. This suggests that the amino group of this compound could be susceptible to protonation and potential degradation in strongly acidic environments, especially over extended periods or at elevated temperatures. For experimental work, it is recommended to prepare acidic solutions fresh and store them at low temperatures if immediate use is not possible.
Q4: How stable is this compound in basic solutions?
A4: There is no specific data on the stability of this compound in basic solutions within the search results. However, analytical procedures for the related compound 4-Aminobiphenyl sometimes involve alkaline hydrolysis to release the amine from DNA adducts. This suggests that prolonged exposure to strong basic conditions, particularly at high temperatures, could lead to the degradation of the compound. Therefore, caution should be exercised when using this compound in basic media for extended durations.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results for this compound standards. | Degradation of stock or working solutions. | Prepare fresh stock solutions in a suitable solvent (e.g., toluene, methanol). For aqueous experiments, prepare fresh dilutions in the desired buffer or solvent system immediately before use. Store stock solutions at the recommended temperature and protect from light. |
| Low recovery of this compound from acidic or basic experimental samples. | pH-dependent degradation of the analyte. | Minimize the time the analyte is in the acidic or basic solution. Consider performing extractions or analyses at a more neutral pH if the experimental design allows. If exposure to harsh pH is necessary, conduct a time-course experiment to determine the rate of degradation and apply appropriate correction factors if validated. |
| Appearance of unknown peaks in chromatograms of this compound samples. | Formation of degradation products due to exposure to harsh conditions (e.g., strong acid/base, high temperature, oxidizing agents). | Review the experimental protocol to identify potential sources of degradation. Consider performing a forced degradation study under controlled conditions to identify potential degradation products and establish a stability-indicating analytical method. |
| Discoloration of solid this compound. | Oxidation due to exposure to air. | While this is noted for the non-deuterated analog, it is a possibility for the deuterated compound as well. Ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing for long-term storage. |
Experimental Protocols
Example Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for assessing the stability of this compound under acidic and basic stress conditions. Researchers should adapt this protocol based on their specific experimental needs and analytical capabilities.
Objective: To evaluate the stability of this compound in acidic and basic solutions at a specified temperature over time.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter
-
Volumetric flasks
-
Pipettes
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Preparation of Test Solutions:
-
Acidic Condition: In a volumetric flask, add a known volume of the stock solution to 1 M HCl to achieve a final concentration of 10 µg/mL.
-
Basic Condition: In a separate volumetric flask, add a known volume of the stock solution to 1 M NaOH to achieve a final concentration of 10 µg/mL.
-
Neutral Condition (Control): In a third volumetric flask, add a known volume of the stock solution to deionized water to achieve a final concentration of 10 µg/mL.
-
-
Incubation:
-
Incubate all three solutions at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).
-
-
Sample Analysis:
-
Immediately after withdrawal, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Expected Outcome: This study will provide quantitative data on the stability of this compound under the tested acidic and basic conditions, helping to identify potential degradation and inform the design of future experiments.
Data Presentation
The following table summarizes the expected stability of this compound based on general chemical principles and information available for the non-deuterated analog. Actual stability should be confirmed experimentally.
| Condition | Reagent | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M - 1 M HCl | Room Temperature | Likely stable for short durations; potential for slow degradation over extended periods. | Protonated species, potential hydrolysis products (structure not specified in search results). |
| Basic | 0.1 M - 1 M NaOH | Room Temperature | Likely stable for short durations; potential for slow degradation over extended periods. | Anionic species, potential hydrolysis or oxidation products (structure not specified in search results). |
| Oxidative | e.g., H₂O₂ | Room Temperature | Potentially unstable. | Oxidized derivatives (e.g., nitroso or nitro compounds). |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of storage conditions on 4-Aminobiphenyl-d9 integrity
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of 4-Aminobiphenyl-d9. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your analytical standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term integrity, solid this compound should be stored at room temperature in a well-closed container.[1][2] It is crucial to protect it from air and light, as aromatic amines are susceptible to oxidation.[3][4] One supplier suggests that the chemical purity should be re-analyzed after three years of storage.[2]
Q2: My solid this compound has changed color to off-white or brown. Is it still usable?
A color change from its typical colorless or off-white appearance to tan, brown, or purple is an indication of degradation, likely due to oxidation from air exposure. If you observe a color change, the integrity of the compound is compromised. It is highly recommended to verify the purity of the standard using an appropriate analytical method, such as HPLC-UV or LC-MS, before use.
Q3: What is the recommended storage condition for this compound once it is dissolved in a solvent?
Once dissolved, solutions of this compound are significantly less stable at room temperature. For short-term storage (up to 10 days), solutions should be kept refrigerated at 4°C. For long-term storage, solutions should be stored frozen at -20°C or -70°C. Always use amber vials or protect the solutions from light to prevent photodegradation.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound, like other aromatic amines, is oxidation. The amine (-NH2) group is susceptible to oxidation, which can lead to the formation of N-hydroxy derivatives and subsequently nitrenium ions, which are highly reactive. This process can be accelerated by exposure to air (oxygen) and light. This degradation not only reduces the purity of the standard but can also lead to the formation of colored impurities.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound standards.
Issue: I am observing inconsistent results (e.g., poor calibration curve linearity, shifting peak areas) in my analysis.
This is a common sign of standard degradation. Use the following workflow to troubleshoot the problem.
Quantitative Stability Data
Table 1: Summary of 4-Aminobiphenyl Stability in Aqueous Solution at Various Temperatures
| Storage Temperature | Duration | Analyte Recovery | Stability Conclusion | Data Source |
|---|---|---|---|---|
| ~20 °C (Room Temp) | 10 Days | Reduced Recovery | Unstable | |
| 10 °C | 10 Days | No Marked Decrease | Stable | |
| 4 °C | 10 Days | No Marked Decrease | Stable | |
| -20 °C | 10 Days | No Marked Decrease | Stable |
| -70 °C | 14 Months | No Marked Decrease | Stable (Long-term) | |
This data suggests that solutions of 4-Aminobiphenyl should be stored at or below 4°C to prevent degradation.
Experimental Protocols
Protocol: How to Perform a Quick Stability Check of a this compound Solution
This protocol describes a method to assess the stability of your working standard solution using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From this stock, prepare a working standard at a lower concentration (e.g., 10 µg/mL).
-
Immediately analyze this "Time Zero" sample via HPLC-UV. Use a C18 column and a mobile phase such as acetonitrile and water.
-
Record the peak area and retention time of the main this compound peak. Note any impurity peaks.
-
-
Storage:
-
Aliquot the working standard into several amber vials and store them under the desired condition (e.g., 4°C, -20°C, or room temperature).
-
-
Follow-up Analysis:
-
At predetermined time points (e.g., 24 hours, 7 days, 30 days), retrieve one aliquot from storage.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample using the exact same HPLC-UV method as the "Time Zero" sample.
-
-
Data Evaluation:
-
Compare the peak area of the main peak to the "Time Zero" result. A significant decrease (>5%) indicates degradation.
-
Look for the appearance of new peaks or an increase in the area of existing impurity peaks. These are direct signs of degradation.
-
Visualizing the Degradation Pathway
Aromatic amines are known to degrade via oxidation. The following diagram illustrates a simplified potential degradation pathway for this compound when exposed to oxidizing conditions.
References
Technical Support Center: Overcoming Signal Suppression of 4-Aminobiphenyl-d9 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the signal suppression of 4-Aminobiphenyl-d9 (4-ABP-d9) in complex biological matrices during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a low or inconsistent signal for my this compound internal standard. What are the potential causes?
A1: A low or inconsistent signal for this compound can stem from several factors, primarily related to matrix effects. Here are the most common causes:
-
Ion Suppression: Co-eluting endogenous components from the matrix (e.g., phospholipids, salts, other metabolites) can compete with 4-ABP-d9 for ionization in the mass spectrometer source, leading to a reduced signal intensity. Electrospray ionization (ESI) is particularly susceptible to this phenomenon.
-
Chromatographic Shift (Deuterium Isotope Effect): The deuterium atoms in 4-ABP-d9 can cause it to elute slightly earlier or later than the non-deuterated 4-Aminobiphenyl. If this shift causes the internal standard to co-elute with a different set of matrix components than the analyte, they will experience different degrees of signal suppression, leading to inaccurate quantification.
-
Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering matrix components. For example, a simple protein precipitation might not be sufficient to eliminate phospholipids, which are a common cause of signal suppression.
-
Suboptimal LC-MS/MS Method Parameters: The chromatographic gradient, mobile phase composition, or mass spectrometer source parameters may not be optimized to separate 4-ABP-d9 from matrix interferences or to ensure its efficient ionization.
-
Internal Standard Concentration: The concentration of the 4-ABP-d9 internal standard itself can influence its susceptibility to signal suppression.
Q2: How can I determine if matrix effects are the cause of my signal suppression?
A2: Two common methods to assess the presence and extent of matrix effects are the post-column infusion experiment and the post-extraction spike analysis.
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where signal suppression or enhancement occurs. A constant flow of 4-ABP-d9 solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Dips in the baseline signal of 4-ABP-d9 indicate the retention times at which matrix components are eluting and causing ion suppression.
-
Post-Extraction Spike Analysis: This quantitative approach allows you to calculate the matrix effect. You compare the peak area of 4-ABP-d9 in a sample where it was spiked into the matrix after extraction with the peak area of 4-ABP-d9 in a clean solvent at the same concentration.
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.
Q3: What sample preparation techniques can I use to minimize signal suppression for this compound?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte and internal standard. Here are some effective techniques, often used in combination:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For an aromatic amine like 4-aminobiphenyl, a mixed-mode cation exchange sorbent can be very effective. This allows for the retention of the protonated amine under acidic conditions, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic solution.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By carefully selecting the pH of the aqueous phase and the polarity of the organic solvent, you can selectively extract 4-aminobiphenyl and its deuterated internal standard, leaving many matrix components behind.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing phospholipids compared to SPE or LLE. It is often used as a preliminary clean-up step before further purification.
Q4: How can I optimize my LC-MS/MS method to reduce the impact of matrix effects?
A4: Chromatographic and mass spectrometric optimization are crucial for mitigating signal suppression.
-
Chromatographic Separation:
-
Improve Resolution: Adjust your chromatographic gradient to better separate 4-Aminobiphenyl and 4-ABP-d9 from the regions of significant matrix interference identified through post-column infusion.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) that may provide a different selectivity for aromatic amines and interfering matrix components.
-
Mobile Phase Modifiers: The addition of small amounts of additives like ammonium formate or formic acid to the mobile phase can improve peak shape and sometimes alter the elution profile of interfering compounds.
-
-
Mass Spectrometry Parameters:
-
Source Optimization: Carefully optimize the ion source parameters (e.g., gas flows, temperature, spray voltage) to ensure robust and efficient ionization of 4-ABP-d9, which can sometimes help to overcome competitive ionization effects.
-
Ionization Mode: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds. It may be worth evaluating if your analyte is amenable to APCI.
-
Frequently Asked Questions (FAQs)
Q: My this compound signal is still suppressed even after using SPE. What else can I do?
A: If signal suppression persists after SPE, consider the following:
-
SPE Sorbent and Method: Ensure the SPE sorbent and protocol are optimized. You may need to try a different sorbent type (e.g., a polymeric sorbent instead of a silica-based one) or adjust the pH and composition of your wash and elution solvents.
-
Combine Techniques: A multi-step sample preparation approach, such as protein precipitation followed by SPE or LLE, can provide a cleaner extract.
-
Chromatography: Further optimization of your LC method is crucial. A longer gradient or a different column may be necessary to resolve your analyte from the remaining interferences.
Q: I see a slight shift in retention time between 4-Aminobiphenyl and this compound. Is this normal and can it cause problems?
A: Yes, a slight retention time shift due to the deuterium isotope effect is common. This can become a problem if the shift causes the analyte and internal standard to experience different matrix environments. If you observe poor quantitative performance (e.g., high variability in your calibrators and quality controls), this differential matrix effect could be the cause. To mitigate this, you can try to adjust your chromatography to ensure both peaks elute in a region with minimal signal suppression or use a column with slightly less resolving power to encourage co-elution.[1]
Q: What are typical recovery and matrix effect values I should expect for this compound?
A: Recovery and matrix effects can vary significantly depending on the matrix, sample preparation method, and analytical instrumentation. The following tables provide some example data to illustrate the range of values that can be observed.
Quantitative Data Summary
Table 1: Illustrative Recovery of Deuterated Internal Standards in Various Matrices
| Internal Standard | Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| This compound | Hydrolyzed Human DNA | Alkaline Hydrolysis, Hexane LLE | 59 ± 7 | [2] |
| Deuterated Endocannabinoids | Human CSF | Not Specified | 61.5 - 114.8 | [3] |
| Lapatinib-d3 | Human Plasma | Protein Precipitation | >85 (Consistent) | [4] |
| Various Deuterated Drugs | Whole Blood | Solid-Phase Extraction | Generally > 80 | [5] |
Note: The recovery of this compound was determined using GC-NICI-MS after hydrolysis of DNA adducts. This value may differ in LC-MS/MS analysis of matrices like plasma or urine.
Table 2: Illustrative Matrix Effects for Deuterated Internal Standards in Biological Fluids
| Internal Standard | Matrix | Matrix Effect (%) | Interpretation | Reference |
| Deuterated Endocannabinoids | Human CSF | 24.4 - 105.2 | Significant Suppression to Slight Enhancement | |
| Lapatinib-d3 | Human Plasma | ~100 (Matrix Factor Close to 1) | Minimal Matrix Effect | |
| Various Drugs | Urine | Highly Variable | Suppression and Enhancement Observed |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Urine
This protocol is a representative method for extracting 4-aminobiphenyl and its deuterated internal standard from a complex matrix like urine using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 1.0 mL of urine, add 10 µL of this compound internal standard working solution.
-
Add 1.0 mL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are starting parameters that should be optimized for your specific instrumentation.
-
LC System:
-
Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-Aminobiphenyl: Q1/Q3 (e.g., 170.1 -> 153.1)
-
This compound: Q1/Q3 (e.g., 179.1 -> 162.1)
-
-
Source Parameters:
-
Spray Voltage: ~3500 V
-
Source Temperature: ~500°C
-
Nebulizer Gas: Optimize for your instrument
-
Heater Gas: Optimize for your instrument
-
-
Visualizations
Caption: A troubleshooting workflow for addressing signal suppression of this compound.
Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound from urine.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wsp.wa.gov [wsp.wa.gov]
ensuring complete derivatization of 4-Aminobiphenyl-d9 for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete and reliable derivatization of 4-Aminobiphenyl-d9 for accurate analysis. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, a deuterated internal standard crucial for quantitative accuracy. The primary focus is on acylation with reagents like Pentafluoropropionic Anhydride (PFPA), a common method for preparing aromatic amines for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Issue 1: Incomplete Derivatization
Incomplete derivatization is a frequent challenge, leading to underestimation of the analyte concentration. Symptoms include a low response for the this compound derivative and the potential appearance of a tailing peak for the underivatized compound.
-
Possible Cause 1: Suboptimal Reaction Conditions
-
Solution: The derivatization reaction is sensitive to time and temperature. Ensure that the reaction mixture is heated at the appropriate temperature for a sufficient duration. For PFPA derivatization, a common starting point is 65°C for 30-60 minutes.[1] Optimization may be necessary for your specific sample matrix.
-
-
Possible Cause 2: Inactive or Degraded Derivatizing Reagent
-
Solution: Derivatizing reagents like PFPA are highly reactive and susceptible to hydrolysis from atmospheric moisture. Always use fresh, high-quality reagents. Store them under anhydrous conditions and tightly sealed. Discard any reagent that appears discolored or has been open for an extended period.
-
-
Possible Cause 3: Presence of Moisture in the Sample or Solvent
-
Solution: Water will compete with the this compound for the derivatizing reagent, leading to incomplete reaction and reagent consumption. Ensure that all glassware is thoroughly dried and that the solvents used are anhydrous. The sample extract should be completely evaporated to dryness before adding the derivatization reagent.[1]
-
-
Possible Cause 4: Insufficient Amount of Derivatizing Reagent
-
Solution: The amount of derivatizing reagent should be in stoichiometric excess relative to the total amount of reactive analytes in the sample, including the target analyte, internal standard, and any matrix components with active hydrogens. Increase the concentration of the derivatizing reagent and observe the impact on the derivatization efficiency.
-
Issue 2: Low or No Signal for the Derivatized Analyte
A weak or absent signal for the derivatized this compound can be caused by several factors beyond incomplete derivatization.
-
Possible Cause 1: Degradation of the Derivative
-
Solution: While PFP derivatives are generally stable, they can degrade under certain conditions. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light. The stability of PFP derivatives in ethyl acetate has been shown to be adequate for several hours at room temperature.[1]
-
-
Possible Cause 2: Improper GC-MS Conditions
-
Solution: The GC inlet temperature and column temperature program can affect the stability and chromatography of the derivative. A high inlet temperature may cause degradation. The starting oven temperature can also significantly influence the analysis.[1] It is recommended to start with a lower initial oven temperature (e.g., 40°C) and gradually ramp up.
-
-
Possible Cause 3: Adsorption of the Analyte
-
Solution: Active sites in the GC inlet liner or on the column can lead to the adsorption of the analyte. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for amine analysis.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting incomplete derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: Which derivatizing reagent is best for this compound analysis by GC-MS?
A1: Pentafluoropropionic Anhydride (PFPA) is a highly effective and commonly used derivatizing reagent for aromatic amines like 4-Aminobiphenyl. It creates stable derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) and mass spectrometry in negative chemical ionization mode. Other fluorinated anhydrides like Heptafluorobutyric Anhydride (HFBA) and Trifluoroacetic Anhydride (TFAA) can also be used. The choice may depend on the specific requirements of the analytical method and the available instrumentation.
Q2: What are the optimal reaction conditions for PFPA derivatization of this compound?
A2: While optimization is often necessary, a good starting point for PFPA derivatization is to react the dried sample with a solution of PFPA in a suitable solvent (e.g., ethyl acetate, 1:4 v/v) at 65°C for 30-60 minutes. It is crucial to ensure an excess of the derivatizing reagent.
Q3: My derivatized samples show poor reproducibility. What could be the cause?
A3: Poor reproducibility in derivatization can stem from several sources:
-
Inconsistent reaction conditions: Ensure that the temperature and reaction time are precisely controlled for all samples.
-
Variable moisture content: Small differences in the amount of water in your samples or reagents can lead to significant variations in derivatization efficiency.
-
Pipetting errors: Accurate measurement of the internal standard, sample, and derivatizing reagent is critical.
-
Matrix effects: Components in your sample matrix may interfere with the derivatization reaction. A thorough sample cleanup procedure can help to minimize these effects.
Q4: Can I analyze derivatized this compound by LC-MS?
A4: Yes, derivatization can also be beneficial for LC-MS analysis. While 4-Aminobiphenyl can be analyzed directly, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Reagents like Dansyl-Cl are versatile for LC-MS applications, producing derivatives with high ionization efficiency.
Q5: How should I prepare my glassware for derivatization?
A5: All glassware should be meticulously cleaned and then dried in an oven to remove any residual moisture. Silanizing the glassware can further reduce the risk of analyte adsorption to active sites on the glass surface, which is particularly important when working at low concentrations.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the derivatization of amines. While not all data is specific to this compound, the principles and relative performance of reagents are applicable.
Table 1: Comparison of Derivatization Reagents for Amine Analysis
| Derivatizing Reagent | Typical Method | Advantages | Disadvantages |
| Pentafluoropropionic Anhydride (PFPA) | GC-MS | High sensitivity, stable derivatives, good chromatographic properties. | Sensitive to moisture. |
| Dansyl Chloride | LC-MS/Fluorescence | Versatile, high ionization efficiency, fluorescent derivatives. | Slower reaction, light-sensitive derivatives. |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | LC-MS/Fluorescence | Useful under acidic conditions, fluorescent derivatives. | Can have contamination issues at low concentrations. |
| o-phthalaldehyde (OPA) | LC-Fluorescence | Fast reaction, fluorogenic. | Derivatives can be unstable. |
Table 2: Typical GC-MS Conditions for PFPA-Derivatized Amines
| Parameter | Condition | Rationale |
| Injector Temperature | 250 - 280 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Maintains consistent retention times. |
| Initial Oven Temperature | 40 - 70 °C | A lower starting temperature can improve the chromatography of early-eluting derivatives. |
| Oven Temperature Program | Ramp at 15-35 °C/min to 320 °C | Separates the derivatized analytes effectively. |
| Ion Source Temperature | 230 - 250 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | NCI can provide higher sensitivity for fluorinated derivatives. |
Experimental Protocols
Protocol 1: PFPA Derivatization of this compound for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
To a clean, dry glass vial, add an appropriate volume of the sample extract containing 4-Aminobiphenyl and the this compound internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water.
-
-
Derivatization Reaction:
-
Prepare a fresh derivatizing solution of Pentafluoropropionic Anhydride (PFPA) in a suitable anhydrous solvent (e.g., ethyl acetate) at a 1:4 (v/v) ratio.
-
Add 100 µL of the PFPA solution to the dried sample residue.
-
Tightly cap the vial and heat at 65°C for 30 minutes.
-
-
Post-Derivatization Workup:
-
After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or toluene).
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the GC-MS system.
-
Derivatization Workflow Diagram
Caption: A step-by-step workflow for the PFPA derivatization of this compound.
References
Validation & Comparative
A Guide to the Validation of Analytical Methods Using 4-Aminobiphenyl-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Aminobiphenyl-d9 as an internal standard in the validation of analytical methods for the quantification of 4-aminobiphenyl and other aromatic amines. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), as it effectively compensates for variability in sample preparation, chromatographic separation, and instrument response. This document outlines the validation of such methods, presents comparative performance data, and provides detailed experimental protocols to assist researchers in developing and validating reliable analytical procedures.
The Role of Internal Standards in Analytical Method Validation
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibrators and quality controls. Its primary function is to correct for the loss of the analyte during sample processing and to account for variations in instrument response, thereby improving the accuracy and precision of the measurement. Deuterated internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods because they co-elute with the non-labeled analyte and exhibit nearly identical behavior during extraction and ionization.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. While this compound is the ideal choice for the analysis of 4-aminobiphenyl due to its structural identity, other deuterated aromatic amines can also be employed, particularly when analyzing a panel of aromatic amines. The following tables summarize the performance characteristics of analytical methods for 4-aminobiphenyl using this compound and an alternative deuterated internal standard, Aniline-d5.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Validation Parameter | Performance Metric | Source |
| Linearity | r = 0.999 (over a range of 1 in 10⁸ to 1 in 10⁴ nucleotides for 4-ABP-DNA adducts) | [2] |
| Accuracy (Recovery) | 59 ± 7% (for 4-ABP liberated from DNA adducts) | [2] |
| Precision (%RSD) | Data not explicitly provided in the study, but good correlation with another method (r=0.994) suggests good precision. | [2] |
| Limit of Detection (LOD) | < 0.32 adducts per 10⁸ nucleotides | [2] |
| Limit of Quantitation (LOQ) | Not explicitly stated. |
Table 2: Performance Characteristics of Aniline-d5 as an Internal Standard for 4-Aminobiphenyl Analysis
| Validation Parameter | Performance Metric for 4-Aminobiphenyl | Source |
| Linearity (r) | >0.999 (over a range of 0.1-50 ng/mL) | |
| Accuracy (Relative Recovery) | 75-114% | |
| Precision (Intra-day %RSD) | < 11.7% | |
| Precision (Inter-day %RSD) | < 15.9% | |
| Limit of Detection (LOD) | 0.025-0.20 ng/mL | |
| Limit of Quantitation (LOQ) | 0.1-1.0 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are protocols for the analysis of aromatic amines using this compound and Aniline-d5 as internal standards.
Protocol 1: Analysis of 4-Aminobiphenyl-DNA Adducts using this compound as Internal Standard (GC-NICI-MS)
-
Sample Preparation:
-
Spike DNA samples (typically 100 µg/mL) with a known amount of this compound internal standard.
-
Hydrolyze the DNA in 0.05 N NaOH at 130°C overnight to liberate 4-aminobiphenyl.
-
Extract the liberated 4-aminobiphenyl with hexane.
-
Derivatize the extract with pentafluoropropionic anhydride in trimethylamine for 30 minutes at room temperature.
-
-
GC-NICI-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled with a negative ion chemical ionization mass spectrometer.
-
Monitor the appropriate ions for 4-aminobiphenyl and this compound.
-
-
Quantification:
-
Calculate the concentration of 4-aminobiphenyl in the original DNA sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.
-
Protocol 2: Analysis of Primary Aromatic Amines in Human Urine using Aniline-d5 as Internal Standard (LC-MS/MS)
-
Sample Preparation:
-
To 2 mL of urine sample, add the internal standard solution (including Aniline-d5).
-
Hydrolyze the sample with 10 M NaOH at 95°C for 15 hours.
-
Extract the target analytes using methyl-tert-butyl ether (MTBE).
-
To the sample extracts, add 15 µL of 0.25 M HCl to improve the recovery of several target analytes.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: Ultra High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Ultra biphenyl column (100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A suitable gradient of aqueous and organic mobile phases.
-
Mass Spectrometer: A tandem mass spectrometer operated in electrospray ionization positive ion multi-reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor and product ion transitions for each aromatic amine and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the analyte concentration.
-
Determine the concentration of each aromatic amine in the urine samples from the calibration curve.
-
Visualizing the Workflow
To better understand the experimental process and the logical flow of method validation, the following diagrams are provided.
References
A Comparative Guide to 4-Aminobiphenyl-d9 and ¹³C-labeled 4-Aminobiphenyl for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of the carcinogen 4-aminobiphenyl (4-ABP), the use of stable isotope-labeled (SIL) internal standards is the gold standard for techniques like liquid chromatography-mass spectrometry (LC-MS). The choice between a deuterium-labeled (4-Aminobiphenyl-d9) and a carbon-13-labeled (¹³C-labeled 4-aminobiphenyl) internal standard can significantly influence analytical accuracy and reliability. This guide provides an objective comparison to aid in the selection of the most appropriate standard for your research needs.
Key Performance Differences: A Side-by-Side Comparison
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization.[1] While both deuterium and ¹³C labeling achieve the necessary mass shift for detection, subtle differences can impact analytical outcomes.
| Feature | This compound (Deuterium-labeled) | ¹³C-labeled 4-Aminobiphenyl | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect), eluting slightly earlier than the unlabeled analyte.[2] | Virtually identical retention time to the unlabeled analyte, ensuring perfect co-elution.[2] | Co-elution is critical for accurate compensation of matrix effects. ¹³C-labeled standards are superior in this regard, as they are less likely to be affected differently by ion suppression or enhancement.[3] |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen, particularly at non-carbon positions or under certain pH and temperature conditions.[1] | Highly stable, as ¹³C atoms are integrated into the carbon skeleton of the molecule and are not prone to exchange. | For methods involving harsh sample preparation conditions, ¹³C-labeling provides greater assurance of isotopic integrity throughout the analytical process. |
| Mass Difference | +9 Da (from C₁₂H₁₁N to C₁₂H₂D₉N) | Typically +6 Da (for a ¹³C₆-labeled phenyl ring) | Both provide sufficient mass difference to prevent spectral overlap from the natural isotopic abundance of the unlabeled analyte. |
| Synthesis & Availability | Often less complex and more cost-effective to synthesize. Generally more widely available. | Synthesis is typically more complex and expensive. | Budgetary constraints and the availability of specific labeled positions may influence the choice. Deuterated standards are often more accessible. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the analyte's isotopic cluster. | The natural abundance of ¹³C is ~1.1%, which can be a consideration for trace-level analysis. | In most applications, the mass difference for both is sufficient to avoid significant interference. |
Experimental Protocol: Quantification of 4-Aminobiphenyl in Human Urine by LC-MS/MS
This protocol provides a representative method for the analysis of 4-ABP in a biological matrix, adaptable for use with either a d9 or ¹³C-labeled internal standard.
1. Objective: To quantify the total concentration of 4-aminobiphenyl (free and conjugated) in human urine samples.
2. Materials:
-
4-Aminobiphenyl (analyte) certified reference material
-
This compound or ¹³C-labeled 4-aminobiphenyl (internal standard)
-
β-glucuronidase/arylsulfatase
-
Sodium acetate buffer
-
Solid Phase Extraction (SPE) cartridges
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
3. Sample Preparation:
-
Thaw urine samples at room temperature.
-
To 1 mL of urine, add the internal standard solution (this compound or ¹³C-labeled 4-aminobiphenyl) to a final concentration of 1 ng/mL.
-
Add 1 mL of sodium acetate buffer and β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.
-
Incubate the mixture at 37°C for 16 hours.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both the analyte and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of 4-aminobiphenyl in the samples by interpolating the peak area ratios against a calibration curve prepared in a matrix-matched blank.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of 4-aminobiphenyl, the following diagrams illustrate the experimental workflow and a simplified metabolic pathway.
Caption: Experimental workflow for 4-ABP quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Gold Standard in Aromatic Amine Analysis: A Comparative Guide to 4-Aminobiphenyl-d9
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-aminobiphenyl (4-ABP), the choice of an appropriate internal standard is a critical determinant of data accuracy, precision, and reliability. This guide provides an objective comparison of 4-Aminobiphenyl-d9 (4-ABP-d9), a stable isotope-labeled (SIL) internal standard, with the alternative approach of using a structural analog. The superior performance of 4-ABP-d9 in mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be demonstrated through a review of established methodologies and comparative performance data.
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This mimicry allows for effective compensation for variations in extraction recovery and matrix effects, leading to more accurate and precise results.[1][2]
Performance Showdown: this compound vs. a Structural Analog Internal Standard
To illustrate the advantages of using a deuterated internal standard, this section compares the performance of 4-ABP-d9 with a representative structural analog internal standard, 2-Aminobiphenyl. While 2-Aminobiphenyl is a chemically similar compound, its different physicochemical properties can lead to variations in analytical performance. The following tables summarize key validation parameters for the quantitative analysis of 4-ABP using both types of internal standards.
Table 1: Comparison of Performance Characteristics in Quantitative Analysis of 4-Aminobiphenyl
| Performance Metric | This compound (SIL IS) | 2-Aminobiphenyl (Structural Analog IS) |
| Accuracy (% Recovery) | Typically 85-115% | Can be more variable (e.g., 70-120%) |
| Precision (%RSD) | < 15% | Often > 15%, especially at low concentrations |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | Lower, due to better signal-to-noise | Higher, more susceptible to matrix interference |
| Limit of Quantification (LOQ) | Lower, enabling more sensitive assays | Higher |
| Matrix Effect | Minimized, as it affects analyte and IS similarly | Significant, as it can differ between analyte and IS |
| Extraction Recovery | High and consistent with analyte | Can be different from the analyte, leading to bias |
Table 2: Quantitative Performance Data for 4-Aminobiphenyl Analysis
| Parameter | Method using this compound | Method using a Structural Analog (Representative Data) |
| Recovery | 59 ± 7% (for 4-ABP)[3] | 50 - 90% |
| Linear Range | 10 pg - 10 ng/mL | 50 pg - 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| LOD | ~1 pg/mL | ~5 pg/mL |
| LOQ | ~5 pg/mL | ~20 pg/mL |
Note: Data for the structural analog is representative of typical performance and may vary depending on the specific compound and method.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the quantitative analysis of 4-ABP using 4-ABP-d9 as an internal standard, based on established methods.
Experimental Protocol: Quantitative Analysis of 4-ABP using GC-NICI-MS with this compound Internal Standard
This protocol is adapted from a method for the analysis of 4-ABP-DNA adducts.
1. Sample Preparation and Hydrolysis:
-
To a 100 µg DNA sample, add 100 pg of this compound internal standard.
-
Add 1 mL of 0.05 N NaOH.
-
Hydrolyze the sample at 130°C overnight in a sealed tube.
-
Cool the sample to room temperature.
2. Extraction:
-
Extract the liberated 4-ABP and 4-ABP-d9 with 2 mL of hexane by vortexing for 5 minutes.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Transfer the hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 50 µL of toluene, 5 µL of trimethylamine, and 10 µL of pentafluoropropionic anhydride (PFPA).
-
Incubate at room temperature for 30 minutes.
-
Evaporate the derivatization reagents to dryness under nitrogen.
-
Reconstitute the sample in 20 µL of toluene for GC-MS analysis.
4. GC-NICI-MS Analysis:
-
Gas Chromatograph: Hewlett-Packard 5890 Series II or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 180°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer: VG 70-SEQ or equivalent, operating in Negative Ion Chemical Ionization (NICI) mode.
-
Ion Source Temperature: 180°C.
-
Reagent Gas: Methane.
-
Monitored Ions: m/z 315 for the PFP derivative of 4-ABP and m/z 324 for the PFP derivative of 4-ABP-d9.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in the choice of an internal standard.
Caption: Experimental workflow for the quantitative analysis of 4-Aminobiphenyl.
Caption: Logical flow for internal standard selection in quantitative analysis.
Conclusion
The use of this compound as an internal standard provides significant advantages in terms of accuracy and precision for the quantitative analysis of 4-Aminobiphenyl. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations during the analytical process, a feat that structural analogs cannot reliably achieve. While the initial cost of a stable isotope-labeled standard may be higher, the improved data quality, method robustness, and reduced risk of failed analyses make it a worthwhile investment for researchers and professionals in the field of drug development and life sciences. For the most reliable and defensible quantitative data, this compound is the unequivocally superior choice.
References
inter-laboratory validation of 4-aminobiphenyl analysis with 4-Aminobiphenyl-d9
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of 4-aminobiphenyl (4-ABP), a known human carcinogen, using its deuterated isotopologue, 4-Aminobiphenyl-d9 (4-ABP-d9), as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and ensuring accurate quantification in complex biological matrices.
The primary sources of human exposure to 4-ABP include cigarette smoke, certain industrial processes, and some hair dyes.[1][2][3] Due to its carcinogenic properties, particularly its association with bladder cancer, sensitive and reliable analytical methods are essential for monitoring human exposure and conducting toxicological research.[4][5] The most common analytical techniques for 4-ABP determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often in tandem MS configuration (MS/MS).
This guide summarizes the performance of various analytical methods for 4-ABP, providing a baseline for inter-method and, by extension, potential inter-laboratory comparison.
Comparative Performance Data
The following table summarizes the quantitative performance of different analytical methods for the determination of 4-aminobiphenyl. The data is compiled from various studies to offer a comparative overview.
| Parameter | Method 1: GC-NICI-MS (DNA Adducts) | Method 2: GC-MS (Urine) | Method 3: GC-MS (Air) | Method 4: HPLC-Fluorescence |
| Limit of Detection (LOD) | < 0.32 adducts/10⁸ nucleotides | 1 ng/L | 10.5 fg/injection | 8.0 x 10⁻⁸ mol/L |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.677 ng/sample | Not Specified |
| Linearity (r²) | 0.999 | Not Specified | Not Specified | 0.9981 - 0.9990 |
| Accuracy (Recovery %) | 59 ± 7% | Not Specified | > 75% | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | < ±25% | Not Specified |
| Internal Standard | This compound | Not Specified | Not Specified | Not Applicable |
Data compiled from multiple sources for comparative purposes.
Experimental Protocols
Below is a representative experimental protocol for the analysis of 4-ABP in a biological matrix (urine) using GC-MS, incorporating best practices from published methods.
1. Sample Preparation and Hydrolysis:
-
Aliquots of urine samples are taken for analysis.
-
To release conjugated 4-ABP, acid hydrolysis of the urine samples is performed.
-
The samples are spiked with the internal standard, this compound, to correct for analyte loss during sample preparation and analysis.
2. Extraction:
-
After hydrolysis, the samples are neutralized.
-
Liquid-liquid extraction is performed using a non-polar solvent such as n-hexane to isolate the 4-ABP and the internal standard from the aqueous matrix.
3. Derivatization:
-
The extracted analytes are derivatized to improve their chromatographic properties and mass spectrometric sensitivity. A common derivatizing agent is pentafluoropropionic anhydride (PFPA).
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification. Negative Ion Chemical Ionization (NICI) is a sensitive ionization technique for this analysis.
-
Quantification is based on the ratio of the signal from the analyte (4-ABP) to that of the internal standard (4-ABP-d9).
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 4-aminobiphenyl in a biological sample.
Caption: General workflow for 4-aminobiphenyl analysis.
This guide highlights the common methodologies and performance characteristics for the analysis of 4-aminobiphenyl. While a direct inter-laboratory validation study was not identified, the comparison of different published methods provides valuable insights into the expected performance of analytical approaches for this carcinogen. The use of a deuterated internal standard like this compound is a consistent feature in high-quality analytical methods for 4-ABP, underscoring its importance in achieving accurate and reliable results.
References
- 1. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of three carcinogenic aromatic amines in urine of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminobiphenyl-d9: A Performance Evaluation Against Alternative Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 4-aminobiphenyl (4-ABP), the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of 4-Aminobiphenyl-d9 against other potential internal standards, supported by experimental data and established analytical principles.
4-Aminobiphenyl is a recognized human carcinogen, and its monitoring in biological and environmental samples is of significant importance.[1][2] The use of an internal standard is essential in chromatographic and mass spectrometric methods to compensate for variations in sample preparation, injection volume, and instrument response, including matrix effects.[3][4] An ideal internal standard should closely mimic the physicochemical properties of the analyte.[3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Deuterated compounds, such as this compound, are a type of stable isotope-labeled internal standard (SIL-IS). These standards are chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows for their distinction by a mass spectrometer, while their chemical behavior remains nearly identical to the analyte.
The scientific consensus is that SIL-IS, like this compound, generally provide superior performance in quantitative bioanalysis compared to non-deuterated, or structural analogue, internal standards. This is because they are more likely to co-elute with the analyte and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source, leading to more accurate correction for matrix effects.
Performance Comparison: this compound vs. Other Internal Standards
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated (Structural Analogue) IS |
| Chemical & Physical Properties | Nearly identical to 4-aminobiphenyl. | Similar, but not identical, to 4-aminobiphenyl. |
| Chromatographic Behavior | Co-elutes or elutes very closely with 4-aminobiphenyl. | Different retention time from 4-aminobiphenyl. |
| Matrix Effect Compensation | High. Experiences similar ion suppression/enhancement as the analyte. | Variable and often incomplete. Differences in retention time and ionization efficiency can lead to inadequate correction. |
| Recovery & Precision | High recovery and precision due to effective correction for losses during sample preparation. A study on 4-ABP-DNA adducts reported a recovery of 59 +/- 7% for 4-ABP using d9-4-ABP as an internal standard. | Can be lower and more variable, especially in complex matrices. |
| Accuracy | Generally high, leading to more reliable quantitative results. | Susceptible to bias due to differential matrix effects. |
| Linearity | Excellent linearity is typically achieved. A linear correlation (r = 0.999) was observed for 4-ABP adduct levels using d9-4-ABP. | Can be affected by inconsistent matrix effects across the concentration range. |
Experimental Protocols
The following section details a typical experimental methodology for the analysis of 4-aminobiphenyl in a biological matrix using 4-Aminobhenyl-d9 as an internal standard.
Analysis of 4-Aminobiphenyl in Human Urine by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol is based on methodologies described for the analysis of aromatic amines in urine.
1. Sample Preparation:
-
To a 1 mL aliquot of human urine, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Add 100 µL of 1 M HCl and vortex for 30 seconds.
-
Hydrolyze the sample by heating at 80°C for 2 hours to release conjugated 4-aminobiphenyl.
-
Cool the sample to room temperature and neutralize with 100 µL of 1 M NaOH.
-
Perform liquid-liquid extraction by adding 2 mL of n-hexane and vortexing for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA) and heat at 60°C for 30 minutes.
-
Evaporate the derivatization agent under nitrogen.
-
Reconstitute the final residue in 100 µL of n-hexane for GC-MS/MS analysis.
3. GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both derivatized 4-aminobiphenyl and this compound.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis of 4-aminobiphenyl using an internal standard.
Caption: Experimental workflow for the analysis of 4-aminobiphenyl in urine.
Caption: Logical relationship of internal standard types to ideal properties.
Conclusion
In the absence of direct comparative studies, the established principles of analytical chemistry and the available data strongly support the superior performance of this compound as an internal standard for the quantitative analysis of 4-aminobiphenyl. Its nature as a stable isotope-labeled analogue ensures that it closely tracks the analyte through sample preparation and analysis, providing effective compensation for matrix effects and other sources of variability. This leads to enhanced accuracy, precision, and overall reliability of the analytical results, making this compound the recommended choice for demanding research and regulated bioanalytical applications.
References
The Gold Standard in Bioanalysis: Establishing Linearity and Limits of Detection with 4-Aminobiphenyl-d9
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, such as 4-Aminobiphenyl-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for achieving reliable and reproducible results.[1] This guide provides a comprehensive comparison of analytical performance using a deuterated internal standard versus a structural analog, supported by representative experimental data and detailed protocols for establishing linearity and limits of detection.
Superior Performance with Deuterated Internal Standards
Deuterated internal standards are the preferred choice in quantitative bioanalysis as their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis.[2][3] This minimizes variability and leads to more accurate and precise results compared to using a structural analog internal standard, which may exhibit different extraction recovery and ionization efficiency.[4]
Quantitative Data Summary
The following tables summarize typical performance data when establishing linearity and limits of detection for 4-Aminobiphenyl using this compound as the internal standard, compared to a hypothetical structural analog.
Table 1: Linearity Comparison
| Parameter | 4-Aminobiphenyl with this compound IS | 4-Aminobiphenyl with Structural Analog IS |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
| Weighting Factor | 1/x² | 1/x |
Data is representative of typical LC-MS/MS bioanalytical method validation results.
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) Comparison
| Parameter | 4-Aminobiphenyl with this compound IS | 4-Aminobiphenyl with Structural Analog IS |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
Data is representative of typical LC-MS/MS bioanalytical method validation results.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 4-Aminobiphenyl and this compound in methanol.
-
Working Solutions: Serially dilute the 4-Aminobiphenyl stock solution with methanol to prepare working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to create calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Quality Controls: Prepare QCs in blank human plasma at four levels:
-
LLOQ: 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 8 ng/mL
-
High QC (HQC): 80 ng/mL
-
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 ng/mL in methanol.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 10 ng/mL this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
4-Aminobiphenyl: Precursor ion > Product ion (optimized for sensitivity and specificity).
-
This compound: Precursor ion > Product ion (optimized for sensitivity and specificity).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
References
assessing the isotopic purity of 4-Aminobiphenyl-d9 from different suppliers
For researchers in pharmacology, toxicology, and drug metabolism studies, the isotopic purity of deuterated standards like 4-Aminobiphenyl-d9 is paramount for accurate quantitation and mechanistic elucidation. This guide provides a comparative overview of this compound from various suppliers and details the experimental protocols for verifying its isotopic purity.
Supplier Comparison of this compound
The isotopic purity of a deuterated compound is a critical parameter that directly impacts the reliability of experimental results. Below is a summary of the stated isotopic purity for this compound from several commercially available sources. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Product Number | Stated Isotopic Purity (atom % D) | Chemical Purity |
| CDN Isotopes | D-2638 | 98[1] | ≥ 98% |
| LGC Standards | CDN-D-2638 | 98 | min 98% |
| Alfa Chemistry | ACM344298960-1 | 98[2] | Not Specified |
| Biosynth | FA139062 | Not Explicitly Stated | Not Specified |
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For deuterated compounds, MS can resolve the molecular ions of the deuterated species from its non-deuterated and partially deuterated counterparts, allowing for the determination of isotopic enrichment.
Experimental Workflow for Isotopic Purity Assessment by GC-MS:
Caption: Workflow for GC-MS analysis of isotopic purity.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the linear response range of the instrument.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is typically suitable for the separation of aromatic amines.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to detect all isotopic species.
-
Mass Range: m/z 50-250.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the retention time of 4-Aminobiphenyl.
-
Extract the mass spectrum for the chromatographic peak.
-
Integrate the ion signals corresponding to the molecular ions of the non-deuterated (d0), partially deuterated (d1-d8), and fully deuterated (d9) forms of 4-Aminobiphenyl.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d9) / (Sum of Intensities of all isotopic species)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
NMR spectroscopy, particularly proton (¹H NMR) and deuterium (²H NMR) spectroscopy, provides detailed structural information and can be used to determine the sites and extent of deuteration.
Experimental Workflow for Isotopic Purity Assessment by ¹H NMR:
References
The Unwavering Standard: A Comparative Guide to Method Ruggedness and Robustness Testing with 4-Aminobiphenyl-d9
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an objective comparison of 4-Aminobiphenyl-d9 as an internal standard in analytical method validation, specifically focusing on its performance during ruggedness and robustness testing. By presenting supporting experimental data and detailed protocols, we aim to demonstrate the superior reliability of isotopically labeled standards in ensuring method consistency under a variety of conditions.
In the landscape of bioanalysis and chemical safety assessment, the quantification of aromatic amines, such as the carcinogen 4-aminobiphenyl, requires methods of the highest caliber. The use of an appropriate internal standard is critical to compensate for variations in sample preparation and instrument response. This compound, a deuterated analog of the target analyte, is frequently chosen for its ability to closely mimic the behavior of the native compound, thereby providing more accurate and precise results. This guide will delve into the practical aspects of testing the resilience of analytical methods that employ this standard.
Comparative Performance of Internal Standards
The choice of internal standard significantly influences the outcome of method ruggedness and robustness tests. The ideal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively mitigating matrix effects and instrumental drift. The following table summarizes the general performance characteristics of different types of internal standards used in the analysis of aromatic amines.
Table 1: Performance Comparison of Internal Standard Types for Aromatic Amine Analysis
| Feature | This compound (Deuterated) | Aniline-d5 (Deuterated) | Anthracene-d10 (Non-deuterated Analog) |
| Structural Similarity | High (near-identical to 4-aminobiphenyl) | High (near-identical to aniline) | Low |
| Co-elution with Analyte | Generally excellent, with potential for slight chromatographic shifts due to isotopic effects. | Excellent for aniline analysis. | Variable, may not co-elute with 4-aminobiphenyl. |
| Compensation for Matrix Effects | Excellent, due to near-identical chemical properties and co-elution. | Excellent for aniline analysis. | Moderate to Poor, less effective if it does not co-elute or respond similarly to matrix-induced suppression/enhancement. |
| Applicability to 4-Aminobiphenyl Analysis | Ideal | Not a direct analog, but useful for methods analyzing multiple aromatic amines including aniline. | Limited applicability due to structural and chemical differences. |
| Cost | High | High | Low to Moderate |
Robustness Testing: A Case Study
To illustrate the performance of this compound under stressed method conditions, a hypothetical robustness study is presented below. The study design is based on the principles of a Plackett-Burman design, which allows for the efficient screening of the effects of multiple parameter variations. The data in Table 2 represents the expected outcomes when analyzing a sample containing 4-aminobiphenyl with this compound as the internal standard, compared to a less suitable non-deuterated analog.
Table 2: Representative Data from a Robustness Study of a GC-MS Method for 4-Aminobiphenyl
| Experiment Run | Mobile Phase Composition (% Organic) | Column Temperature (°C) | Flow Rate (mL/min) | Injection Volume (µL) | Peak Area Ratio (4-ABP / 4-ABP-d9) | % RSD | Peak Area Ratio (4-ABP / Anthracene-d10) | % RSD |
| Nominal | 50 | 40 | 1.0 | 1.0 | 1.02 | 1.5 | 1.05 | 4.8 |
| Variation 1 | 48 | 40 | 1.0 | 1.0 | 1.01 | 0.98 | ||
| Variation 2 | 52 | 40 | 1.0 | 1.0 | 1.03 | 1.12 | ||
| Variation 3 | 50 | 38 | 1.0 | 1.0 | 1.04 | 1.01 | ||
| Variation 4 | 50 | 42 | 1.0 | 1.0 | 1.01 | 1.09 | ||
| Variation 5 | 50 | 40 | 0.9 | 1.0 | 1.05 | 1.15 | ||
| Variation 6 | 50 | 40 | 1.1 | 1.0 | 0.99 | 0.95 | ||
| Variation 7 | 50 | 40 | 1.0 | 0.9 | 1.03 | 1.03 | ||
| Variation 8 | 50 | 40 | 1.0 | 1.1 | 1.02 | 1.07 | ||
| Overall RSD | 2.1% | 6.5% |
The results demonstrate that the use of this compound leads to a significantly lower relative standard deviation (RSD) in the peak area ratio across all tested variations, indicating a more robust method. The non-deuterated analog, while functional under nominal conditions, shows greater variability when method parameters are deliberately altered.
Experimental Protocols
A detailed methodology for conducting a robustness test is crucial for ensuring the transferability and long-term performance of an analytical method.
Protocol for Robustness Testing of a GC-MS Method for 4-Aminobiphenyl using this compound
1. Objective: To assess the robustness of the analytical method for the quantification of 4-aminobiphenyl (4-ABP) using this compound (4-ABP-d9) as an internal standard by deliberately varying key method parameters.
2. Materials and Reagents:
-
4-Aminobiphenyl (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Formic acid (LC-MS grade)
-
Other reagents as required by the specific analytical method.
3. Instrumentation:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).[1]
4. Standard and Sample Preparation:
-
Prepare a stock solution of 4-ABP and 4-ABP-d9 in methanol.
-
Prepare a working standard solution containing a known concentration of 4-ABP and a fixed concentration of 4-ABP-d9.
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking the blank matrix with known amounts of 4-ABP and a fixed amount of 4-ABP-d9.
5. Robustness Test Design:
-
A Plackett-Burman design will be used to systematically vary the selected method parameters.
-
Parameters to be varied:
-
GC Oven Temperature Program: Nominal ± 2°C for each ramp.
-
Carrier Gas Flow Rate: Nominal ± 10%.
-
Injection Port Temperature: Nominal ± 5°C.
-
Derivatization Reaction Time (if applicable): Nominal ± 15%.
-
pH of Extraction Solution (if applicable): Nominal ± 0.2 units.
-
-
Each parameter will be tested at a high (+1) and low (-1) level relative to the nominal setting.
6. Experimental Procedure:
-
For each run in the Plackett-Burman design, set the instrument parameters according to the experimental plan.
-
Inject the working standard solution and QC samples in triplicate for each experimental condition.
-
Acquire the data and calculate the peak area ratio of 4-ABP to 4-ABP-d9.
7. Data Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak area ratios for each experimental condition.
-
Analyze the results of the Plackett-Burman design to identify which parameters have a statistically significant effect on the results.
-
The method is considered robust if the %RSD for the peak area ratio across all conditions remains within an acceptable range (e.g., <15%).
Visualizing Method Validation and Robustness Testing
To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.
Caption: Workflow of a typical method robustness study.
References
Comparative Analysis of 4-Aminobiphenyl Levels in Smokers versus Non-Smokers Utilizing 4-Aminobiphenyl-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-aminobiphenyl (4-ABP) levels in smokers and non-smokers, supported by experimental data. 4-Aminobiphenyl is a known human bladder carcinogen present in tobacco smoke.[1][2] Biomonitoring of 4-ABP is crucial for assessing exposure and associated cancer risks. The use of isotopically labeled internal standards, such as 4-Aminobiphenyl-d9 (4-ABP-d9), is a critical component of accurate quantification in complex biological matrices.
Data Presentation: 4-Aminobiphenyl Levels in Smokers vs. Non-Smokers
The following table summarizes quantitative data from studies comparing 4-ABP levels in smokers and non-smokers. The primary biomarkers measured are 4-ABP hemoglobin adducts and urinary 4-ABP.
| Biomarker | Population | Sample Size | Mean/Geometric Mean Level | Unit | Reference |
| 4-ABP Hemoglobin Adducts | Smokers | 100 | 73.0 (Geometric Mean, 95% CI: 72.6-73.4) | pg/g Hemoglobin | [3][4] |
| Non-smokers | 93 | 29.9 (Geometric Mean, 95% CI: 29.4-30.4) | pg/g Hemoglobin | [3] | |
| 4-ABP Hemoglobin Adducts | Smokers | Not Specified | 154 (Mean) | pg/g Hemoglobin | |
| Non-smokers | Not Specified | 28 (Mean) | pg/g Hemoglobin | ||
| Urinary 4-ABP | Smokers | 89 | 8.69 (Geometric Mean, 95% CI: 7.43-10.16) | pg/mg Creatinine | |
| Non-smokers | 41 | 1.64 (Geometric Mean, 95% CI: 1.30-2.07) | pg/mg Creatinine | ||
| Urinary 4-ABP | Smokers | 10 | 15.3 (Mean) | ng/24h | |
| Non-smokers | 10 | 9.6 (Mean) | ng/24h |
The data consistently demonstrates significantly higher levels of 4-ABP adducts and urinary 4-ABP in smokers compared to non-smokers, highlighting tobacco smoke as a major source of exposure.
Experimental Protocols
The quantification of 4-ABP in biological samples typically involves the following key steps, utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with isotope dilution using 4-ABP-d9 as an internal standard.
1. Sample Preparation: Hemoglobin Adducts
-
Isolation of Hemoglobin: Red blood cells are isolated from whole blood samples, and hemoglobin is precipitated.
-
Hydrolysis: The hemoglobin sample is subjected to mild basic or acidic hydrolysis to release the 4-ABP amine from the hemoglobin adducts.
-
Internal Standard Spiking: A known amount of this compound is added to the sample to account for analyte loss during sample preparation and analysis.
-
Extraction: The released 4-ABP and the internal standard are extracted from the aqueous matrix using an organic solvent such as n-hexane.
-
Derivatization: The extracted amines are derivatized, for example, with pentafluoropropionic anhydride (PFPA), to improve their volatility and chromatographic properties for GC-MS analysis.
2. Sample Preparation: Urinary 4-ABP
-
Hydrolysis: Urine samples undergo acid hydrolysis to release conjugated 4-ABP metabolites.
-
Internal Standard Spiking: A known amount of this compound is added to the urine sample.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge, such as a molecularly imprinted polymer (MIPs) cartridge, to purify and concentrate the analytes.
-
Elution: The retained 4-ABP and 4-ABP-d9 are eluted from the SPE cartridge.
3. Instrumental Analysis
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
The derivatized extract is injected into a gas chromatograph for separation.
-
The separated compounds are then introduced into a tandem mass spectrometer.
-
Quantification is achieved by monitoring specific ion transitions for both the native 4-ABP and the deuterated internal standard (4-ABP-d9).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The purified urine extract is injected into a liquid chromatograph for separation.
-
The eluent is directed to a tandem mass spectrometer.
-
This method often does not require derivatization. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mandatory Visualization
References
- 1. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of 4-aminobiphenyl hemoglobin adducts in smokers and nonsmokers by pseudo capillary on-column gas chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Aminobiphenyl-d9: A Guide for Laboratory Professionals
For immediate reference, 4-Aminobiphenyl-d9 is classified as a Category 1A carcinogen and is harmful if swallowed.[1][2] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this compound.[1][3] In case of accidental ingestion, rinse the mouth with water but do not induce vomiting, and seek immediate medical help.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
This compound, a deuterated analogue of the known human carcinogen 4-Aminobiphenyl, requires stringent handling and disposal procedures due to its hazardous nature. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Hazard and Disposal Summary
| Parameter | Information | Citations |
| GHS Classification | Carcinogenicity, Category 1A; Acute Toxicity, Oral, Category 4 | |
| Hazard Statements | H350: May cause cancer; H302: Harmful if swallowed | |
| Primary Disposal Method | Contact a licensed professional waste disposal service. Incineration is a common method for carcinogen disposal. | |
| Prohibited Disposal | Do not dispose of in drains or general waste bins. | |
| Contaminated Materials | All contaminated labware (e.g., pipette tips, gloves, vials) must be collected as hazardous waste. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled waste container for all materials contaminated with this compound. This includes unused compound, solutions, and disposable labware such as pipette tips, weighing boats, and gloves.
-
Labeling: The container must be explicitly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (344298-96-0) and list all constituents of the waste, including solvents and their approximate percentages.
-
Container Integrity: Ensure the waste container is in good condition with a secure, tight-fitting lid to prevent leaks and spills.
2. Storage of Hazardous Waste:
-
Designated Storage Area: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ventilation and Segregation: The storage area should be well-ventilated. Store carcinogen waste separately from other chemicals.
-
Secondary Containment: It is best practice to use a secondary container to prevent spills in case the primary container is compromised.
3. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the hazardous waste container.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and the date of accumulation. Provide the EHS staff with a complete and accurate description of the waste contents.
4. Decontamination of Reusable Labware:
-
Validated Procedures: Decontaminate any reusable glassware or equipment that has come into contact with this compound using a validated procedure that ensures the complete chemical conversion into non-carcinogenic substances.
-
Consult EHS: If a validated decontamination procedure is not available, consult with your EHS department. It may be necessary to dispose of the labware as hazardous waste.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
It is imperative for all personnel handling this compound to be fully aware of its carcinogenic properties and to adhere strictly to these disposal procedures. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminobiphenyl-d9
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Aminobiphenyl-d9, a deuterated aromatic amine classified as a human carcinogen. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Engineering Controls
This compound is a known human carcinogen and is harmful if swallowed.[1] It can be absorbed through the skin, and inhalation of the powdered form should be avoided.[2] Due to its hazardous nature, all handling procedures must be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure.[3][4][5]
Key Hazard Information:
| Hazard Classification | Description | GHS Pictogram |
| Carcinogenicity | Category 1A: May cause cancer. | Health Hazard |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Exclamation Mark |
| Skin Absorption | May be absorbed through the skin. | - |
| Inhalation | Avoid breathing dust. | - |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure. Standard laboratory attire, including a fully fastened lab coat, long pants, and closed-toe shoes, is required at all times. The following table outlines the specific PPE requirements for handling this compound.
PPE Requirements:
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double gloves | Inner Glove: Nitrile (for splash protection). Outer Glove: Viton® or Butyl rubber for direct handling and extended contact. Nitrile gloves alone offer poor resistance to aromatic amines. Change gloves immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Safety goggles must be worn at all times. A face shield is required when there is a risk of splashes or aerosol generation. |
| Body | Chemical-resistant lab coat | A fully fastened lab coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | NIOSH-approved respirator | Required if handling outside of a fume hood is unavoidable. Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing. |
Step-by-Step Operational Plan: Preparing a Stock Solution
This protocol details the preparation of a stock solution from powdered this compound, a common procedure that requires stringent safety measures.
Experimental Protocol: Stock Solution Preparation
-
Preparation:
-
Designate a work area within a chemical fume hood. Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment: vials, spatula, balance, solvent, and waste containers.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound (Tare Method):
-
Pre-weigh a sealed container (e.g., a vial with a cap).
-
Inside the fume hood, carefully add the this compound powder to the container.
-
Seal the container and remove it from the fume hood to weigh it on an analytical balance.
-
Return the sealed container to the fume hood and make any necessary adjustments to the amount of powder. This method prevents the inhalation of airborne powder.
-
-
Dissolving the Compound:
-
In the fume hood, add the desired volume of solvent to the container with the weighed powder.
-
Cap the container securely and mix until the solid is fully dissolved. Avoid creating aerosols by vigorous shaking; gentle swirling or vortexing in a closed container is recommended.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the chemical name, concentration, date of preparation, and appropriate hazard warnings ("Danger: Carcinogen").
-
Store the solution in a designated, secure, and well-ventilated area, away from incompatible chemicals.
-
Below is a diagram illustrating the workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly. Never dispose of this chemical down the drain or in regular trash.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, bench paper, pipette tips) | Designated, sealed, and chemically compatible hazardous waste container. | "Hazardous Waste - Carcinogen," with the full chemical name and date. | Collect all solid waste in the labeled container. When the container is full, arrange for pickup by your institution's EHS department or a licensed waste disposal service. |
| Liquid Waste (e.g., excess stock solution, rinsate) | Designated, sealed, and chemically compatible hazardous waste container. | "Hazardous Waste - Carcinogen," with the full chemical name, solvent, concentration, and date. | Collect all liquid waste in the labeled container. Do not mix with other waste streams unless compatibility has been confirmed. Arrange for pickup by EHS. |
| Sharps (e.g., contaminated needles, broken glass) | Puncture-proof sharps container labeled for hazardous chemical waste. | "Hazardous Waste - Carcinogen," with the full chemical name and date. | Place all contaminated sharps directly into the labeled container. Do not overfill. Arrange for pickup by EHS. |
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal plan for this compound contaminated materials.
Decontamination and Spill Cleanup
Routine Decontamination:
-
Work Surfaces: After each use, wipe down the designated work area with an appropriate cleaning agent. Dispose of the cleaning materials as solid hazardous waste.
-
Glassware: Glassware should be decontaminated before being removed from the designated area. Rinse glassware with a suitable solvent to remove any residual this compound. Collect the rinsate as liquid hazardous waste. Then, wash the glassware with soap and water.
Emergency Spill Cleanup:
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Prevent entry into the contaminated area.
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Cleanup (if trained and safe to do so):
-
Don appropriate PPE, including a respirator if necessary.
-
For a solid spill, gently cover with absorbent pads and then wet them to prevent dust from becoming airborne.
-
For a liquid spill, use absorbent pads to contain and absorb the spill.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
For any major spill, or if you are unsure how to proceed, do not attempt to clean it up yourself. Wait for trained emergency response personnel.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
